Nicotine-d4
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2,3,4,6-tetradeuterio-5-(1-methylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2D,4D,6D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICXCGAKADSCV-MNYIHESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662144 | |
| Record name | (+/-)-Nicotine-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350818-69-8 | |
| Record name | (+/-)-Nicotine-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350818-69-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Nicotine-d4
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the synthetic pathways and isotopic labeling processes for Nicotine-d4. This compound, in which four hydrogen atoms on the pyridine ring are replaced by deuterium, is an invaluable tool in pharmaceutical and metabolic research. Its primary application is as a stable isotope-labeled internal standard for highly accurate and precise quantification of nicotine in biological matrices using mass spectrometry. The kinetic isotope effect conferred by deuterium can also be leveraged in drug metabolism and pharmacokinetic (DMPK) studies to investigate metabolic pathways.
Synthetic Strategies and Pathways
The synthesis of this compound, chemically designated as 3-(1-Methylpyrrolidin-2-yl)pyridine-2,4,5,6-d4, can be approached through two primary strategies:
-
Late-Stage Isotopic Labeling: This involves synthesizing the nicotine or nornicotine skeleton first, followed by a hydrogen-deuterium (H-D) exchange reaction to introduce the deuterium atoms onto the pyridine ring. This method can be challenging due to the need for specific catalysts (e.g., palladium on carbon) and can sometimes lack complete regioselectivity.[1]
-
Synthesis from a Deuterated Precursor: This is often the more robust and preferred method. It involves using a starting material where the pyridine ring is already deuterated, such as Nicotinic acid-d4. This precursor is then carried through a synthetic sequence to build the final this compound molecule, ensuring the labels are precisely located.
This guide will focus on the second, more controlled strategy, utilizing the commercially available Nicotinic acid-d4 as the starting material. The overall workflow involves converting this deuterated acid into a suitable intermediate, coupling it with the pyrrolidine ring structure, and performing the final methylation step.
References
Physical and chemical properties of Nicotine-d4
An In-depth Examination of the Physical, Chemical, and Biological Properties for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical, chemical, and biological properties of Nicotine-d4, a deuterated isotopologue of nicotine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in analytical methods or in metabolic studies.
Core Physical and Chemical Properties
This compound is a synthetic, isotopically labeled form of nicotine where four hydrogen atoms on the pyridine ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than endogenous nicotine, making it an ideal internal standard for mass spectrometry-based quantification assays. Its physical and chemical properties are largely similar to those of nicotine, with the key difference being its mass.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀D₄N₂ | [1] |
| Molecular Weight | 166.26 g/mol | [1][2][3] |
| CAS Number | 350818-69-8 | [1] |
| Appearance | Yellow to Orange oil; Colourless to Dark Brown oil | |
| Density | 1.045 g/mL at 25 °C | [2][3] |
| Flash Point | 101 °C (213.8 °F) | [2] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | |
| Isotopic Purity | ≥98 atom % D | |
| Storage Temperature | Refrigerator; -20°C | [3] |
Analytical Methodologies: Experimental Protocols
This compound is predominantly used as an internal standard in the quantification of nicotine in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for the analysis of nicotine in plasma.
Representative LC-MS/MS Protocol for Nicotine Quantification in Plasma
1. Sample Preparation (Protein Precipitation)
-
To 25 µL of plasma sample, add 200 µL of a working internal standard solution containing this compound (concentration will depend on the expected nicotine concentration range in the samples) in methanol with 1% ammonium carbonate.[4]
-
Vortex mix the samples to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Dilute the extracted samples with 150 µL of water prior to injection.[4]
2. Liquid Chromatography Conditions
-
Column: A suitable reversed-phase column, such as a Waters UPLC®-BEH Phenyl, 1.7 µm (30 x 2.1 mm), is recommended.[4]
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or ammonium formate).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A gradient elution is typically employed to separate nicotine from other matrix components. An example gradient could be:
-
0-0.5 min: 1% B
-
0.5-0.8 min: linear ramp to 20% B
-
0.8-1.0 min: linear ramp to 55% B
-
1.0-3.0 min: linear ramp to 100% B
-
3.01-4.00 min: return to initial conditions for column re-equilibration.[5]
-
-
Flow Rate: 0.45 mL/min.[5]
-
Injection Volume: 5 µL.[5]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Optimize instrument-specific parameters such as capillary voltage, source temperature, and collision energy to achieve maximum sensitivity and specificity.
Synthesis of this compound
While detailed, step-by-step proprietary synthesis methods for commercially available this compound are not publicly disclosed, a general synthetic approach can be inferred from the synthesis of nicotine and its analogues. A common strategy involves the cyclization of a pyridinyl derivative to form the pyrrolidine ring. For the introduction of deuterium atoms, a deuterated pyridine precursor would be utilized.
General Synthetic Workflow
A generalized synthetic pathway for this compound.
Biological Activity and Signaling Pathways
As a heavy isotope-labeled analog, the biological activity of this compound is considered to be identical to that of nicotine. Nicotine primarily exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[6][7] These receptors are ligand-gated ion channels found in the central and peripheral nervous systems.[6]
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Upon binding of an agonist like nicotine, the nAChR undergoes a conformational change, opening its transmembrane ion channel. This allows for the influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), and the efflux of potassium (K⁺), leading to depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling events. In the central nervous system, the activation of nAChRs, particularly the α7 and α4β2 subtypes, has been linked to the activation of the PI3K/Akt signaling pathway, which is known to play a crucial role in cell survival and neuroprotection.[7][8]
Simplified signaling pathway of this compound via nAChRs.
This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. scbt.com [scbt.com]
- 2. (±)-Nicotine-(pyridine-d4) D = 98atom , = 98 CP 350818-69-8 [sigmaaldrich.com]
- 3. (+/-)-NICOTINE-D4 | 350818-69-8 [chemicalbook.com]
- 4. criver.com [criver.com]
- 5. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Analytical Landscape of Nicotine-d4: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical parameters outlined in a Certificate of Analysis (CoA) for Nicotine-d4, a key deuterated internal standard. Furthermore, it details the rigorous experimental protocols employed to assess its purity and integrity, ensuring the reliability of research outcomes in pharmacokinetic, metabolic, and toxicological studies.
This compound, a stable isotope-labeled analog of nicotine, is indispensable for quantitative bioanalysis using mass spectrometry. Its utility as an internal standard hinges on its well-characterized purity, isotopic enrichment, and concentration. This guide elucidates the analytical methodologies that form the basis of a comprehensive CoA.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis for a certified reference material like this compound provides a comprehensive summary of its identity, purity, and concentration. The following tables present a typical set of specifications and analytical results.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification |
| Chemical Name | (±)-Nicotine-d4 (pyridine-d4) |
| CAS Number | 350818-69-8 |
| Molecular Formula | C₁₀H₁₀D₄N₂ |
| Molecular Weight | 166.26 g/mol |
| Appearance | Clear, colorless solution |
| Solvent | Acetonitrile |
| Storage Condition | -20°C |
Table 2: Purity and Concentration Data
| Analysis | Specification | Result |
| Chemical Purity (by HPLC) | ≥98% | 99.5% |
| Isotopic Purity (by MS) | ≥98 atom % D | 99.2 atom % D |
| Certified Concentration | 100 µg/mL ± 2% | 100.5 µg/mL (k=2) |
| Residual Solvents (by GC-HS) | Per USP <467> | Conforms |
| Water Content (by Karl Fischer) | ≤0.5% | 0.1% |
Table 3: Impurity Profile
| Impurity | Specification | Result |
| Nicotine | ≤1.0% | 0.3% |
| Cotinine-d4 | ≤0.1% | <0.05% |
| Northis compound | ≤0.1% | <0.05% |
| Total Unidentified Impurities | ≤0.5% | 0.1% |
Experimental Protocols: The Foundation of Confidence
The quantitative data presented in the Certificate of Analysis are derived from a suite of validated analytical methods. The following sections provide detailed methodologies for the key experiments.
Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound and to quantify any non-isotopically labeled impurities.
Instrumentation:
-
HPLC System with a Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the solution into the HPLC system.
-
Monitor the elution of compounds using the DAD.
-
Calculate the area percentage of the this compound peak relative to the total peak area to determine purity.
Isotopic Purity Assessment by Mass Spectrometry (MS)
Objective: To determine the isotopic enrichment of deuterium in the this compound molecule.
Instrumentation:
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) or Gas Chromatograph-Mass Spectrometer (GC-MS)
Mass Spectrometric Conditions (LC-MS/MS Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full Scan
-
Mass Range: m/z 160-175
-
Collision Energy: Optimized for fragmentation if using MS/MS for confirmation
Procedure:
-
Introduce a diluted solution of this compound into the mass spectrometer.
-
Acquire the mass spectrum in the specified range.
-
Determine the relative intensities of the ion corresponding to this compound (m/z 167.16) and the ion corresponding to unlabeled Nicotine (m/z 163.14).
-
Calculate the atom percent of deuterium based on the relative intensities of the isotopic peaks.
Impurity Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To identify and quantify known and unknown impurities in the this compound material.
Instrumentation:
-
High-Resolution Mass Spectrometer (HRMS) coupled with a UHPLC system
Chromatographic Conditions:
-
Similar to the HPLC method for chemical purity, but often with a higher resolution column and a faster gradient.
Mass Spectrometric Conditions:
-
Ionization Mode: ESI, Positive
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) to collect both precursor and fragment ion data.
-
Resolution: >60,000 FWHM
Procedure:
-
Analyze the this compound sample using the LC-HRMS system.
-
Process the acquired data to identify potential impurities by comparing their accurate mass and fragmentation patterns to known databases and fragmentation prediction software.
-
Quantify identified impurities using an appropriate standard or by relative response to this compound if a standard is unavailable.
Visualizing the Workflow and Logic
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in the purity assessment of this compound.
Commercial Suppliers and Availability of Nicotine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Nicotine-d4, a critical analytical standard in nicotine and tobacco-related research. This document details commercial suppliers, available product formats, and relevant technical information to assist researchers in sourcing this material. Furthermore, it outlines a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and provides a conceptual synthesis workflow.
Introduction to this compound
This compound, with the chemical name 3-(1-Methylpyrrolidin-2-yl)pyridine-2,4,5,6-d4, is a deuterated analog of nicotine. The replacement of four hydrogen atoms with deuterium on the pyridine ring results in a molecule with a higher molecular weight (166.26 g/mol ) compared to nicotine.[1][2] This stable-labeled isotope is an ideal internal standard for quantitative analysis of nicotine and its metabolites in various biological matrices. Its application is crucial in forensic analysis, clinical and diagnostic testing, and studies on nicotine metabolism and pharmacokinetics, where it is used to correct for analyte loss during sample preparation and variations in instrument response.[2][3]
Commercial Availability
A range of chemical suppliers offer this compound in various formats, primarily as certified reference materials (CRMs). These are typically sold as solutions in organic solvents at specified concentrations. The following table summarizes the offerings from several prominent commercial suppliers.
| Supplier | Product Name | CAS Number | Formulation | Available Quantities/Concentrations | Stock Status |
| Sigma-Aldrich (Cerilliant) | (±)-Nicotine-d4 solution | 350818-69-8 | 100 µg/mL in acetonitrile | 1 mL ampule | In Stock |
| Santa Cruz Biotechnology | This compound | 350818-69-8 | Not specified | Not specified | In Stock |
| SynZeal | Nicotine D4 | 350818-69-8 | Neat or in solution | Custom synthesis available | In Stock/Synthesis on demand |
| C/D/N Isotopes | (±)-Nicotine-d4 (pyridine-d4) | 350818-69-8 | Neat | 0.05g, 0.1g | In Stock |
| Simson Pharma Limited | (R,S)-Nicotine-2,4,5,6-D4 (pyridine-D4) | 350818-69-8 | Not specified | Not specified | In Stock |
| Hangzhou Leap Chem Co., Ltd. | (+/-)-NICOTINE-D4 | 350818-69-8 | Not specified | Bulk quantities available | In Stock |
Experimental Protocols
The primary application of this compound is as an internal standard in chromatographic and mass spectrometric methods. Below are representative protocols for its synthesis and use.
Conceptual Synthesis of this compound
The synthesis of this compound involves the deuteration of a pyridine-containing precursor followed by the formation of the pyrrolidine ring and subsequent N-methylation. While specific proprietary synthesis methods are not publicly detailed, a plausible conceptual workflow can be outlined based on established organic chemistry principles, such as the deuteration of pyridine and the synthesis of nicotine analogs.[4][5]
Methodology:
-
Deuteration of a Pyridine Precursor: A suitable 3-substituted pyridine derivative is subjected to a deuteration reaction. This can be achieved through various methods, such as H/D exchange reactions using a deuterium source like D₂O or D₂ gas, often catalyzed by a metal or a base.[4][6]
-
Side-Chain Elaboration: The deuterated pyridine precursor is then functionalized with a four-carbon side chain at the 3-position, which will ultimately form the pyrrolidine ring.
-
Cyclization: The elaborated side chain undergoes cyclization to form the N-demethylated pyrrolidine ring, creating northis compound.
-
N-Methylation: The secondary amine of the pyrrolidine ring is methylated to yield the final product, this compound.
Quantification of Nicotine in Biological Samples using LC-MS/MS with this compound Internal Standard
This protocol describes a general method for the quantification of nicotine in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.[7][8]
Materials:
-
Biological sample (e.g., plasma, urine)
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Thaw biological samples to room temperature.
-
To a known volume of the sample, add a precise amount of the this compound internal standard solution.
-
Perform sample clean-up. This can be achieved by:
-
Protein Precipitation: Add a volume of cold acetonitrile or methanol to the sample, vortex, and centrifuge to pellet the precipitated proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition an SPE cartridge, load the sample, wash away interfering components, and elute the analyte and internal standard.
-
-
Evaporate the solvent from the cleaned-up sample under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the reconstituted sample onto an appropriate HPLC or UHPLC column (e.g., C18).
-
Separate the analytes using a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with formic acid (Mobile Phase B).
-
-
Mass Spectrometry:
-
Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both nicotine and this compound. Representative transitions are:
-
Nicotine: m/z 163.1 -> 132.1
-
This compound: m/z 167.2 -> 136.1[9]
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the nicotine and this compound MRM transitions.
-
Calculate the ratio of the peak area of nicotine to the peak area of this compound.
-
Quantify the concentration of nicotine in the sample by comparing this ratio to a calibration curve prepared with known concentrations of nicotine and a constant concentration of this compound.
-
Nicotine Signaling Pathway
Nicotine exerts its physiological effects primarily by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[10] These are ligand-gated ion channels found throughout the central and peripheral nervous systems. The binding of nicotine to nAChRs leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the neuronal membrane, leading to the propagation of an action potential and the release of various neurotransmitters, including dopamine, serotonin, and glutamate. The use of this compound in research allows for the precise quantification of nicotine levels that initiate these signaling events.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective deuteration of pyridine using barium oxide and D2 gas - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Nicotine-d4: A Technical Guide for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of Nicotine-d4. The document outlines its chemical properties, and provides detailed experimental protocols for its application as an internal standard in the quantitative analysis of nicotine in biological matrices.
Core Compound Data
This compound is a deuterated analog of nicotine, widely utilized as an internal standard in mass spectrometry-based analytical methods. Its physical and chemical properties are summarized below.
| Property | Value | References |
| CAS Number | 350818-69-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀D₄N₂ | [1][3] |
| Molecular Weight | 166.26 g/mol | [1][2][3] |
| Synonyms | rac-Nicotine-d4, (±)-Nicotine-d4, 3-(1-Methylpyrrolidin-2-yl)pyridine-2,4,5,6-d4 | [2][4] |
Application in Quantitative Analysis
This compound is primarily employed as a stable isotope-labeled internal standard for the precise quantification of nicotine in various biological samples, such as plasma, urine, and hair, as well as in environmental samples. Its use in isotope dilution methods with Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) helps to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1][2]
Experimental Protocols
The following are detailed methodologies for the quantification of nicotine in biological samples using this compound as an internal standard. These protocols are synthesized from established methods in the scientific literature.
Quantification of Nicotine in Human Plasma using LC-MS/MS
This protocol describes a method for the analysis of nicotine in human plasma, adapted for pharmacokinetic studies.[5]
1. Materials and Reagents:
-
Nicotine and this compound reference standards
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges
2. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add the this compound internal standard solution.
-
Precondition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent mixture (e.g., acetonitrile and methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: HILIC analytical column
-
Mobile Phase: A gradient of acetonitrile and methanol in ammonium acetate buffer.
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion mode using a Turbo IonSpray source
-
Detection: Multiple Reaction Monitoring (MRM)
Quantification of Nicotine in Urine using LC-MS/MS
This protocol details a liquid-liquid extraction method for the determination of nicotine and its metabolites in urine.
1. Materials and Reagents:
-
Nicotine and this compound reference standards
-
Urine samples
-
Methanol (HPLC grade)
-
5N Sodium hydroxide
-
Methylene chloride
-
Diethyl ether
-
0.25 N Hydrochloric acid
-
Water (HPLC grade)
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a 250 µL aliquot of urine in a glass vial, add 40 µL of the this compound internal standard solution (in methanol) and 50 µL of 5N sodium hydroxide.
-
Add 1.5 mL of a 50:50 (v/v) mixture of methylene chloride and diethyl ether and stir for 1.5 minutes for extraction.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer 1 mL of the organic phase to a clean HPLC vial and add 10 µL of 0.25 N hydrochloric acid.
-
Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.
-
Reconstitute the dried extract with 200 µL of water for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC Column: Raptor Biphenyl column or equivalent
-
Mobile Phase: Standard low-pH, reversed-phase LC-MS mobile phases.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
Signaling Pathways and Workflows
Nicotine Metabolism Pathway
Nicotine is extensively metabolized in humans, primarily in the liver by cytochrome P450 enzymes, with CYP2A6 being the most important. The major metabolic pathway involves the conversion of nicotine to cotinine. Although this compound is used as an analytical standard, it is presumed to follow the same metabolic pathways as nicotine.
References
The Metabolic Fate of Nicotine-d4: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo and in vitro metabolism of Nicotine-d4, a deuterated isotopologue of nicotine. The use of stable isotope-labeled compounds like this compound is crucial in pharmacokinetic and metabolism studies, as it allows for the differentiation between exogenously administered nicotine and endogenous levels, particularly in subjects who are current tobacco users. This guide details the metabolic pathways, presents quantitative data from various studies, outlines experimental protocols, and provides visual representations of key processes to facilitate a deeper understanding of nicotine metabolism.
Introduction to Nicotine Metabolism
Nicotine is extensively metabolized in humans, primarily in the liver, with over 90% of a dose being metabolized before excretion.[1][2] The primary enzyme responsible for the initial and rate-limiting step of nicotine metabolism is the cytochrome P450 enzyme, CYP2A6.[1][3][4][5] Genetic polymorphisms in the CYP2A6 gene can lead to significant inter-individual variability in the rate of nicotine metabolism, influencing smoking behaviors and dependence.[5][6][7] The major metabolic pathway involves the C-oxidation of nicotine to cotinine, which accounts for 70-80% of nicotine disposition in most individuals.[1][4][8] Other significant pathways include N-oxidation, glucuronidation, and demethylation.[1][3]
This compound, typically deuterated on the pyridine ring (e.g., 3-(1-Methyl-2-pyrrolidinyl)pyridine-2,4,5,6-d4), is metabolized through the same pathways as unlabeled nicotine.[9] Its use in research, particularly in conjunction with other labeled compounds like cotinine-d4, enables precise kinetic studies.[8][10][11]
Primary Metabolic Pathways of this compound
The metabolism of this compound mirrors that of nicotine, proceeding through several key enzymatic reactions. The primary pathways are detailed below.
C-Oxidation to Cotinine-d4
The most significant metabolic route for this compound is its conversion to Cotinine-d4. This is a two-step process:
-
5'-Hydroxylation: CYP2A6, and to a lesser extent CYP2B6, catalyzes the oxidation of the pyrrolidine ring of this compound to form an unstable intermediate, 5'-hydroxy-nicotine-d4.[1][3][4][12] This intermediate exists in equilibrium with the nicotine-Δ1'(5')-iminium ion-d4.[1][3][12][13]
-
Oxidation to Cotinine: The iminium ion is then further oxidized to the stable lactam, Cotinine-d4. This step is catalyzed by a cytosolic aldehyde oxidase.[1][3][4]
Cotinine-d4 is the major metabolite and a key biomarker for nicotine exposure due to its longer half-life (16-20 hours) compared to nicotine (2-3 hours).[6]
N-Oxidation
This compound can undergo N-oxidation at two different nitrogen atoms:
-
Nicotine-1'-N-oxide-d4: The pyridine nitrogen is oxidized, a reaction primarily catalyzed by flavin-containing monooxygenase 3 (FMO3).[1][4] This accounts for approximately 4-7% of nicotine metabolism.[1][4]
-
Cotinine-N-oxide: The pyrrolidine nitrogen of cotinine can also be oxidized.[3]
Glucuronidation
Direct conjugation with glucuronic acid is another metabolic pathway for this compound. (S)-nicotine-N-β-glucuronide-d4 is formed, catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B10 being a key enzyme.[1][4] This pathway accounts for 3-5% of nicotine metabolism.[1]
Demethylation
A minor pathway is the N-demethylation of this compound to produce northis compound.[1] Small amounts of deuterium-labeled nornicotine have been found in the urine of smokers administered labeled nicotine.[1]
The following diagram illustrates the major metabolic pathways of this compound.
Quantitative Metabolic Data
The use of stable isotope-labeled nicotine has enabled the precise quantification of its metabolic fate. The following tables summarize key quantitative data from in vivo and in vitro studies.
Table 1: In Vivo Fractional Conversion and Excretion of Nicotine Metabolites in Humans
| Metabolite | Percentage of Administered Nicotine Dose | Reference |
| Cotinine | 70-80% (conversion) | [1][8] |
| Nicotine N'-oxide | 4-7% (urinary excretion) | [1] |
| Nicotine Glucuronide | 3-5% (urinary excretion) | [1] |
| Nornicotine | <1% (urinary excretion) | [1] |
| Unchanged Cotinine | 10-15% (urinary excretion) | [1] |
| trans-3'-hydroxycotinine | 33-40% (urinary excretion) | [1] |
| Cotinine Glucuronide | 12-17% (urinary excretion) | [1] |
| trans-3'-hydroxycotinine glucuronide | 7-9% (urinary excretion) | [1] |
Table 2: Pharmacokinetic Parameters of Nicotine-d2 and Cotinine-d4 in Smokers
| Parameter | Nicotine-d2 | Cotinine-d4 | Reference |
| Total Clearance (mL/min/kg) | 17.2 (mean) | 0.56 - 0.68 (mean, race-dependent) | [14][10] |
| Half-life (minutes) | 138 (mean) | - | [14] |
| Fractional Conversion to Cotinine | 72% (mean, range 55-92%) | - | [8] |
Note: Nicotine-d2 was used in these specific studies, but the metabolic behavior is expected to be comparable to this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of metabolic studies. Below are representative protocols for in vivo and in vitro experiments involving this compound.
In Vivo Human Pharmacokinetic Study Protocol
This protocol is a composite based on methodologies described in several clinical studies.[8][10][11][15]
Objective: To determine the disposition kinetics of nicotine and its fractional conversion to cotinine.
Materials:
-
Deuterium-labeled nicotine (e.g., Nicotine-d2 or this compound) sterile solution for infusion.
-
Deuterium-labeled cotinine (e.g., Cotinine-d4) sterile solution for infusion.
-
Saline solution (0.9% NaCl).
-
Venous catheters.
-
Blood collection tubes (e.g., containing heparin or EDTA).
-
Urine collection containers.
Procedure:
-
Subject Recruitment: Recruit healthy adult smokers who have been abstinent from smoking overnight.
-
Catheter Placement: Place intravenous catheters in both forearms, one for infusion and one for blood sampling.
-
Infusion: Administer a simultaneous intravenous infusion of a known dose of this compound and Cotinine-d4 over a set period (e.g., 30 minutes). A typical dose might be 1.0-2.0 µg/kg/min for each compound.[10][11]
-
Blood Sampling: Collect blood samples at baseline and at multiple time points during and after the infusion (e.g., 0, 10, 20, 30, 45, 60, 90, 120, 180, 240, 360 minutes).
-
Urine Collection: Collect all urine for a specified period (e.g., 24 hours) to quantify excreted metabolites.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and urine samples at -20°C or lower until analysis.
-
Analysis: Analyze plasma and urine samples for concentrations of this compound and its metabolites (e.g., Cotinine-d4, trans-3'-hydroxycotinine-d4) using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][10][16]
The following diagram illustrates the workflow for a typical in vivo pharmacokinetic study.
In Vitro Metabolism Study Protocol
This protocol outlines a typical experiment using human liver microsomes to study the in vitro metabolism of this compound.[17]
Objective: To determine the kinetic parameters (Km and Vmax) of this compound metabolism by human liver enzymes.
Materials:
-
Pooled human liver microsomes (HLMs).
-
This compound solution.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Cytosolic fraction (as a source of aldehyde oxidase).
-
Acetonitrile (for reaction quenching).
-
Internal standard (e.g., Cotinine-d3).
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing potassium phosphate buffer, human liver microsomes, and the cytosolic fraction.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a range of concentrations of this compound and the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the supernatant for the formation of Cotinine-d4 using LC-MS/MS.
-
Data Analysis: Determine the rate of metabolite formation at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate the kinetic parameters, Km and Vmax.
The following diagram shows the logical flow of an in vitro metabolism experiment.
Conclusion
The study of this compound metabolism provides invaluable insights into the pharmacokinetics of nicotine. Through the use of stable isotope labeling, researchers can accurately quantify metabolic pathways and understand the significant inter-individual variability in nicotine disposition, largely driven by CYP2A6 genetics. The in vivo and in vitro protocols outlined in this guide serve as a foundation for conducting robust studies in this area. The quantitative data and metabolic pathway diagrams offer a clear and concise summary for professionals in drug development and related scientific fields, aiding in the design of new therapeutic strategies for smoking cessation and understanding the broader health impacts of nicotine exposure.
References
- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Absorption, metabolism and excretion of nicotine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Genetically determined metabolism of nicotine and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of nicotine to cotinine studied by a dual stable isotope method [pubmed.ncbi.nlm.nih.gov]
- 9. vivanls.com [vivanls.com]
- 10. download.industrydocuments.ucsf.edu [download.industrydocuments.ucsf.edu]
- 11. Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The metabolism of nicotine-delta 1'(5')-iminium ion, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deficient C-oxidation of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of nicotine on cytochrome P450 2A6 and 2E1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent studies of nicotine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro-in vivo correlations of human (S)-nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Comparative Pharmacokinetics of Nicotine and Nicotine-d4
This technical guide provides a comprehensive comparison of the pharmacokinetic profiles of nicotine and its deuterated isotopologue, this compound. It is intended for researchers and professionals in drug development and bioanalysis who utilize stable isotope-labeled compounds. This document details the established pharmacokinetics of nicotine, directly compares it to this compound based on available literature, outlines common experimental protocols, and presents key data in structured tables and diagrams.
Introduction: The Role of this compound in Pharmacokinetic Studies
This compound is a stable isotope-labeled analog of nicotine, where four hydrogen atoms are replaced by deuterium atoms. Its primary and critical role in pharmacology and toxicology is as an internal standard for the quantitative analysis of nicotine in biological matrices (such as plasma, urine, or saliva) by mass spectrometry.[1][2] An ideal internal standard must exhibit chemical and physical properties identical to the analyte of interest, including co-elution during chromatography and identical ionization efficiency. Crucially, it is assumed to have the same pharmacokinetic behavior—absorption, distribution, metabolism, and excretion (ADME)—as the unlabeled compound.
This guide examines the validity of this assumption by exploring the potential for a "Deuterium Kinetic Isotope Effect" (KIE) and presenting direct experimental evidence comparing the two molecules.
The Deuterium Kinetic Isotope Effect (KIE)
The theoretical basis for any potential pharmacokinetic difference between nicotine and this compound lies in the kinetic isotope effect. The covalent bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, substituting hydrogen with deuterium can slow the reaction rate. This would manifest as altered pharmacokinetic parameters, such as decreased clearance and a longer half-life for the deuterated compound. The primary metabolic pathway for nicotine involves C-oxidation, making it a candidate for a potential KIE.[3]
Comparative Pharmacokinetics: Nicotine vs. This compound
Direct comparative studies in humans have been conducted to quantify any potential KIE on nicotine's disposition. A key study investigating the elimination kinetics of (S)-nicotine-3',3'-d2 (a deuterated form of nicotine) found that its total clearance was virtually identical to that of natural, unlabeled nicotine.[4] This finding provides strong evidence for the absence of a significant isotope effect in the overall clearance of nicotine in humans, validating the use of deuterated nicotine as an accurate tool in quantitative pharmacokinetic studies.[4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for nicotine, based on extensive studies in humans. Given the evidence, the parameters for this compound are considered to be identical.
Table 1: Key Pharmacokinetic Parameters of Nicotine in Humans
| Parameter | Typical Value | Reference(s) |
| Total Clearance (CL) | ~1200 mL/min (or 67 L/h) | [3][5] |
| Volume of Distribution (Vd) | ~2.6 L/kg | [3] |
| Terminal Elimination Half-Life (t½) | Highly variable; averages ~2-4.5 hours, but can be up to 17 hours in some models. | [3][5][6] |
| Plasma Protein Binding | < 5% | [3] |
| Oral Bioavailability | 30-40% (due to extensive first-pass metabolism) | [5][7] |
| Transdermal Bioavailability | 68-82% | [5][7] |
Table 2: Direct Pharmacokinetic Comparison: Nicotine vs. This compound
| Parameter | Nicotine | This compound | Conclusion from Direct Comparison |
| Total Clearance | ~1200 mL/min | Virtually identical to nicotine | No significant isotope effect observed on clearance in humans.[4] |
| Half-Life | ~2-4.5 hours | Virtually identical to nicotine | Validated for use as an internal standard in PK studies.[4] |
| Metabolism | Extensive | Assumed to be identical | Primary metabolic pathways do not appear to be significantly slowed by deuteration. |
Nicotine Metabolism Pathway
Nicotine is extensively metabolized, primarily in the liver by Cytochrome P450 2A6 (CYP2A6), as well as by UGT and FMO enzymes.[3] Approximately 70-80% of nicotine is converted to its major metabolite, cotinine.[3][8] This conversion is a two-step process involving the formation of an intermediate, nicotine-Δ1'(5')-iminium ion, which is then acted upon by cytoplasmic aldehyde oxidase.[3]
Experimental Protocols
Protocol for Comparative Pharmacokinetic Study
To determine if a kinetic isotope effect exists, a crossover study design is typically employed. This protocol is based on methodologies used in stable isotope kinetic studies.[4][8]
Protocol for Bioanalytical Quantification using this compound
The quantification of nicotine in biological samples is routinely performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where this compound serves as the internal standard.
Methodology:
-
Sample Preparation: A known volume of human plasma (e.g., 200 µL) is aliquoted.[1]
-
Internal Standard Spiking: A precise amount of this compound solution is added to every sample, calibrator, and quality control sample at the beginning of the extraction process.[9]
-
Extraction: Solid-phase extraction (SPE) is commonly used to isolate the analytes from plasma proteins and other matrix components. The sample is loaded onto an SPE cartridge, washed, and the analytes (nicotine and this compound) are eluted with an appropriate solvent.[10][11]
-
Analysis: The extracted sample is injected into an LC-MS/MS system.
-
Chromatography: A HILIC or C18 column separates nicotine from other endogenous compounds. Nicotine and this compound co-elute.[1][11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. It specifically monitors the mass transition of the parent ion to a product ion for both nicotine and this compound.
-
-
Quantification: The concentration of nicotine in the original sample is calculated from the ratio of the nicotine peak area to the this compound peak area, plotted against a standard calibration curve.
Conclusion
While the potential for a deuterium kinetic isotope effect exists, direct experimental evidence in humans demonstrates that the total clearance of deuterated nicotine is virtually identical to that of unlabeled nicotine.[4] Therefore, for the purposes of pharmacokinetic research and bioanalysis, this compound is considered to be pharmacokinetically equivalent to nicotine. This validates its widespread use as an ideal internal standard, ensuring the accuracy and precision of quantitative methods used to support drug development and clinical research. This guide has provided the essential pharmacokinetic data for nicotine and confirmed the suitability of this compound as its surrogate in analytical applications.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotine Population Pharmacokinetics in Healthy Smokers After Intravenous, Oral, Buccal and Transdermal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine Population Pharmacokinetics in Healthy Adult Smokers: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of nicotine to cotinine studied by a dual stable isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Stability and Storage of Nicotine-d4 Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Nicotine-d4 solutions, a critical component in quantitative analytical studies. Ensuring the integrity of these isotopically labeled standards is paramount for accurate and reproducible results in areas such as forensic toxicology, clinical chemistry, and drug metabolism studies.
Core Principles of this compound Stability
This compound, as a deuterated analog of nicotine, shares similar physicochemical properties with its parent compound. However, its stability can be influenced by several factors, including temperature, solvent, pH, and exposure to light. Degradation of the standard can lead to a decrease in its concentration and the formation of impurities, compromising the accuracy of analytical measurements.
The primary goal of proper storage and handling is to minimize these degradation processes, ensuring the long-term integrity and reliability of the this compound solution.
Recommended Storage Conditions
Based on information from various suppliers of certified reference materials, the following storage conditions are recommended to ensure the stability of this compound solutions.
Table 1: Recommended Storage and Handling Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Freezing temperatures significantly slow down chemical degradation reactions. This is the most commonly cited storage condition by manufacturers of this compound certified reference materials. |
| Solvent | Acetonitrile [1] | Acetonitrile is a polar aprotic solvent that is widely used for analytical standards due to its good solubilizing properties and compatibility with chromatographic techniques like LC-MS. It is less reactive than protic solvents like methanol. |
| Light Exposure | Store in amber vials, protected from light | Nicotine is known to be light-sensitive, and exposure to UV radiation can induce photodegradation. Amber vials help to block UV light. |
| Container | Tightly sealed ampules or vials | Prevents solvent evaporation, which would alter the concentration of the standard, and minimizes exposure to atmospheric oxygen and moisture. |
| pH | Neutral to slightly acidic | Nicotine is a weak base. In alkaline conditions, the freebase form is more prevalent, which can be more susceptible to oxidation. Acidic conditions favor the protonated, more stable form. |
Factors Influencing Stability
Temperature
Temperature is a critical factor in the chemical stability of this compound. As with most chemical compounds, higher temperatures accelerate the rate of degradation reactions. While long-term storage at -20°C is recommended, repeated freeze-thaw cycles should be avoided as they can potentially impact the integrity of the solution.
Solvent Selection
The choice of solvent can significantly impact the stability of this compound.
-
Acetonitrile (Recommended): As a polar aprotic solvent, acetonitrile is generally preferred. It is less likely to participate in hydrogen-deuterium (H-D) exchange reactions compared to protic solvents.
-
Methanol: While also a common solvent in analytical chemistry, methanol is a protic solvent. This property increases the theoretical risk of H-D exchange, where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the solvent. This would lead to a loss of isotopic purity.
pH of the Solution
The pH of the solution plays a crucial role in the stability of nicotine and its deuterated analogs. Nicotine has two pKa values (approximately 3.1 and 8.0). At physiological pH, a significant portion exists in the protonated form. In acidic solutions, the more stable protonated form is predominant. Conversely, in basic solutions, the un-ionized (freebase) form increases, which is generally more susceptible to oxidation.
Light Exposure
Exposure to ultraviolet (UV) light can lead to the photodegradation of nicotine. The pyridine ring in the nicotine molecule can absorb UV radiation, leading to the formation of various degradation products. Therefore, it is imperative to store this compound solutions in light-protective containers, such as amber glass vials.
Potential Degradation Pathways
The degradation of this compound is expected to follow pathways similar to those of unlabeled nicotine. The primary degradation mechanisms include oxidation and demethylation.
References
Nicotine-d4: A Comprehensive Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety data, handling precautions, and experimental context for Nicotine-d4. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this isotopically labeled compound.
Chemical and Physical Properties
This compound, a deuterated analog of nicotine, is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of nicotine in various matrices.[1][2] Its physical and chemical properties are crucial for understanding its behavior and for implementing appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀D₄N₂ | [3] |
| Molecular Weight | 166.26 g/mol | [4][5][6] |
| CAS Number | 350818-69-8 | [4][6][7] |
| Appearance | Liquid | [8] |
| Density | 1.045 g/mL at 25 °C | [6] |
| Storage Temperature | -20°C | [8] |
| Isotopic Enrichment | 98 atom % D | [7] |
Safety Data Sheet (SDS) Summary
This compound presents significant health hazards, consistent with those of unlabeled nicotine. Strict adherence to safety protocols is mandatory.
Hazard Identification
This compound is classified as highly toxic and poses a significant risk upon exposure.[4][5]
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed.[4][5] |
| Acute Toxicity, Dermal | Category 2 | Danger | H310: Fatal in contact with skin.[4][5] |
| Acute Toxicity, Inhalation | Category 3 | Danger | H330: Fatal if inhaled.[9] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[9] |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage.[9] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | (No Signal Word) | H411: Toxic to aquatic life with long lasting effects.[4][5][9] |
First-Aid Measures
Immediate medical attention is critical in case of exposure.
| Exposure Route | First-Aid Procedure |
| Ingestion | Rinse mouth immediately and drink plenty of water. Call a physician immediately.[10] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[9] |
| Inhalation | Move person into fresh air. Immediately call a physician. If breathing has stopped, provide artificial respiration.[9] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
| Control Parameter | Recommended Measures |
| Engineering Controls | Work under a fume hood. Ensure adequate ventilation.[9][11] |
| Eye/Face Protection | Wear safety goggles with side protection or a face shield.[10][11] |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[10][11] |
| Skin and Body Protection | Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron or suit.[1][11] |
| Respiratory Protection | If inhalation risk is high, use a self-contained breathing apparatus (SCBA) or a full-facepiece respirator with an appropriate cartridge.[1][12] |
Handling and Storage Precautions
Proper handling and storage are paramount to preventing accidental exposure and maintaining the integrity of this compound.
| Aspect | Precaution |
| Safe Handling | Do not breathe vapor or mist. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][13] |
| Storage Conditions | Keep the container tightly closed in a cool, dry, and well-ventilated place. Store locked up. Protect from light and air.[1][7][9] |
| Incompatible Materials | Strong oxidizing agents. |
| Disposal | Dispose of contents and container to an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal.[1][9] |
Experimental Protocols: Use as an Internal Standard
This compound is widely used as an internal standard for the quantification of nicotine in biological and environmental samples using isotope dilution mass spectrometry. The following provides a generalized experimental workflow based on published methodologies.[4][8][14]
General Sample Preparation for LC-MS/MS Analysis
-
Sample Fortification: An aliquot of the sample (e.g., urine, plasma, or an extract of a solid matrix) is fortified with a known amount of this compound solution.[8]
-
Extraction: The target analytes, including nicotine and the this compound internal standard, are extracted from the sample matrix. Common techniques include:
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., a mixture of methylene chloride and diethyl ether). After vortexing and centrifugation, the organic layer containing the analytes is separated.[8]
-
Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge, which selectively retains the analytes. After washing to remove interferences, the analytes are eluted with a suitable solvent.[4]
-
-
Solvent Evaporation and Reconstitution: The solvent from the extraction step is evaporated under a gentle stream of nitrogen. The dried residue is then reconstituted in a mobile phase-compatible solvent for analysis.[8]
Instrumental Analysis: LC-MS/MS and GC-MS
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The reconstituted sample is injected into an LC system. The analytes are separated on a chromatographic column (e.g., a C18 or HILIC column) before being introduced into the mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both nicotine and this compound.[4][8]
-
GC-MS (Gas Chromatography-Mass Spectrometry): For GC-MS analysis, the sample extract is injected into the GC system. The analytes are vaporized and separated in a capillary column. The separated compounds then enter the mass spectrometer for detection and quantification.[11]
Diagrams and Workflows
The following diagrams, generated using Graphviz, illustrate key workflows for the safe handling and use of this compound.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: General experimental workflow for quantifying nicotine using this compound as an internal standard.
Caption: Decision-making workflow for responding to a this compound spill or personal exposure.
References
- 1. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 9. DSpace [mospace.umsystem.edu]
- 10. shimadzu.com [shimadzu.com]
- 11. Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. coresta.org [coresta.org]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Nicotine in Biological Matrices using Nicotine-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotine is the primary psychoactive alkaloid in tobacco and is a key biomarker for tobacco use and exposure.[1][2] Accurate and robust quantification of nicotine in various biological matrices is crucial for clinical and toxicological studies, pharmacokinetic analysis, and monitoring of nicotine replacement therapies.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its superior sensitivity and specificity.[1][5] The use of a stable isotope-labeled internal standard, such as Nicotine-d4, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[6][7]
This application note provides a detailed protocol for the quantification of nicotine in plasma, urine, and hair samples using this compound as an internal standard with LC-MS/MS.
Principle
The method employs isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of nicotine, is added to the samples at the beginning of the sample preparation process. This compound is chemically identical to nicotine and therefore exhibits similar extraction recovery and ionization efficiency. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the peak area ratio of nicotine to this compound, precise and accurate quantification can be achieved, compensating for any sample loss during preparation or fluctuations in the LC-MS/MS system.
Experimental Protocols
Materials and Reagents
-
Nicotine and this compound standards
-
HPLC-grade methanol, acetonitrile, water, and dichloromethane[1]
-
Sodium hydroxide[1]
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
-
Control biological matrices (plasma, urine, hair) from non-smokers
Sample Preparation
A protein precipitation method is commonly used for plasma samples.[7]
-
To 25 µL of plasma sample, add 200 µL of a working internal standard solution (this compound in methanol with 1% ammonium carbonate).[7]
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[7]
For urine samples, a simple dilution or a liquid-liquid extraction can be performed.[8]
-
Mix 250 µL of urine with 40 µL of the internal standard solution (this compound in methanol).[8]
-
Add 50 µL of 5 N sodium hydroxide.[8]
-
Perform a liquid-liquid extraction by adding 1.5 mL of 50:50 methylene chloride:diethyl ether and stirring.[8]
-
Centrifuge to separate the layers and transfer the organic phase for further processing.[8]
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.[8]
Hair samples require a more extensive preparation to extract the analyte.
-
Wash hair samples with a solvent like dichloromethane to remove external contamination.[1]
-
Digest the washed and dried hair samples (1-10 mg) overnight in 1 M sodium hydroxide containing this compound.[1]
-
Perform a supported liquid extraction (SLE) or solid-phase extraction (SPE) to isolate the nicotine.[1][6]
-
Elute the analyte and internal standard and prepare for LC-MS/MS injection.[1]
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. Optimization may be required for specific instruments and applications.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2 µm)[1] |
| Mobile Phase A | 26 mM ammonium acetate in water[1] |
| Mobile Phase B | 0.006% formic acid in methanol[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C[3] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Interface Temperature | 400°C[1] |
| Desolvation Line Temp. | 150°C[1] |
| Heat Block Temperature | 500°C[1] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicotine | 163.1[1][7] | 132.1[8] / 117.1[1] |
| This compound | 167.1[1][7] | 134.0[7] / 121.0[1] |
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods using this compound as an internal standard for the analysis of nicotine in various biological matrices.
Table 1: Calibration and Linearity
| Matrix | Calibration Range (ng/mL) | R² | Reference |
| Plasma | 1 - 500 | >0.99 | [7] |
| Urine | 2 - 1,000 | >0.999 | [8] |
| Hair | Not Specified | >0.99 | [1] |
| Environmental Samples | 5 - 2,000 | >0.999 | [6] |
Table 2: Accuracy and Precision
| Matrix | QC Level | Accuracy (%) | Precision (CV%) | Reference |
| Plasma (Human) | Low, Medium, High | 93.4 - 105.7 | Not Specified | [4] |
| Hair (Human) | Spiked Pool | 82.3 | Intra-assay: 2.4, Inter-assay: 4.8 | [1] |
| Rat Plasma | 3, 75, 375 ng/mL | 95.7 - 102.3 | 2.5 - 6.0 | [7] |
Table 3: Limits of Quantification (LOQ)
| Matrix | LOQ (ng/mL) | Reference |
| Urine | < 1.0 | |
| Porcine Buccal Epithelium | 1 | [9] |
Visualizations
Caption: Workflow for sample preparation using this compound.
Caption: LC-MS/MS analytical workflow.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise platform for the quantification of nicotine in a variety of biological matrices. The protocols outlined in this application note can be adapted for high-throughput analysis in clinical and research settings, supporting studies on tobacco exposure, nicotine metabolism, and the efficacy of smoking cessation products. The versatility of sample preparation techniques allows for the application of this method to diverse research needs, from large-scale clinical trials to detailed toxicological assessments.
References
- 1. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. itim-cj.ro [itim-cj.ro]
- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. criver.com [criver.com]
- 8. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 9. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Nicotine using Gas Chromatography-Mass Spectrometry with Nicotine-d4 as an Internal Standard
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of nicotine in various matrices. The use of a stable isotope-labeled internal standard, Nicotine-d4, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. The method is suitable for researchers, scientists, and professionals in drug development, tobacco product analysis, and clinical toxicology. Detailed experimental protocols for sample preparation, instrument setup, and method validation are provided.
Introduction
Nicotine is a primary psychoactive alkaloid found in tobacco and a key component in smoking cessation products and e-cigarettes. Accurate and reliable quantification of nicotine is crucial for quality control, regulatory compliance, and research into its pharmacology and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds like nicotine. The inclusion of a deuterated internal standard, such as this compound, is essential for compensating for potential analyte loss during sample preparation and for correcting instrumental drift, thereby improving the method's overall precision and accuracy.[1][2][3][4][5] This document provides a comprehensive protocol for the development and validation of a GC-MS method for nicotine quantification.
Experimental
Materials and Reagents
-
Nicotine (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)[1]
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Certified Reference Materials (if available)
Standard and Sample Preparation
2.2.1. Stock Solutions
-
Nicotine Stock Solution (1 mg/mL): Accurately weigh 10 mg of nicotine and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
2.2.2. Calibration Standards
Prepare a series of calibration standards by serial dilution of the nicotine stock solution with methanol to achieve a concentration range of 1 µg/mL to 200 µg/mL.[6][7] Spike each calibration standard with the this compound internal standard solution to a final concentration of 50 µg/mL.
2.2.3. Sample Preparation Protocol (General)
This protocol can be adapted for various matrices such as tobacco leaves, e-liquids, or biological fluids.
-
Sample Weighing/Aliquoting: Accurately weigh approximately 1 g of homogenized solid sample or pipette 1 mL of a liquid sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 50 µL of a 1 mg/mL solution) to each sample, vortex to mix, and let it equilibrate for 15 minutes.[3]
-
Extraction:
-
For Tobacco: Add 10 mL of a methanol/dichloromethane (1:1, v/v) mixture and stir for 1 hour at 500 rpm.[8]
-
For E-liquids: Add 9 mL of methanol, vortex for 30 seconds.[9]
-
For Biological Fluids (Urine/Plasma): Add 1 mL of 2N NaOH to basify the sample, followed by 5 mL of dichloromethane for liquid-liquid extraction. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.[2]
-
-
Isolation:
-
For solid samples, filter the extract through a 0.45 µm syringe filter.[10]
-
For liquid-liquid extraction, carefully transfer the organic layer (bottom layer) to a clean tube.
-
-
Dilution: Dilute the extract with methanol to bring the nicotine concentration within the calibration range.
-
Analysis: Transfer the final extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Mass Spectrometer: Agilent 5975C inert MSD or equivalent.[6][7]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6][7][8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6][7][8][10]
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.[8]
-
Oven Temperature Program:
-
MS Transfer Line: 280°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Nicotine: m/z 162 (quantifier), 84, 133 (qualifiers).[4]
-
This compound: m/z 166 (quantifier), 88, 137 (qualifiers).
-
Results and Discussion
Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[11]
Table 1: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.0 - 201.8 µg/mL[6][7] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 3.6 µg/mL[6][7] |
| Limit of Quantification (LOQ) | 10.8 µg/mL[6][7] |
| Precision (RSD%) | < 5%[6][7] |
| Accuracy (Recovery %) | 99.08% - 100.96%[6][7] |
The use of this compound as an internal standard ensures consistent and reliable results across the validated range.
Visualization of Protocols
Experimental Workflow
Caption: GC-MS analysis workflow from sample preparation to quantification.
Method Validation Logic
Caption: Logical relationship of key parameters in method validation.
Conclusion
The GC-MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and accurate means for the quantification of nicotine. The detailed protocols and validation data presented in this application note demonstrate the method's robustness and suitability for routine analysis in various research and quality control settings. The use of a stable isotope-labeled internal standard is critical for achieving reliable quantitative results.
References
- 1. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. [Development and validation of a GC-MS method for determination of nicotine in tobacco] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Two Fast GC-MS Methods for the Measurement of Nicotine, Propylene Glycol, Vegetable Glycol, Ethylmaltol, Diacetyl, and Acetylpropionyl in Refill Liquids for E-Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 11. tandfonline.com [tandfonline.com]
Application Note and Protocol for the Quantification of Nicotine in Human Urine Using Nicotine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine, the primary psychoactive alkaloid in tobacco, is a critical analyte for monitoring tobacco use, exposure to secondhand smoke, and for pharmacokinetic studies in the development of smoking cessation therapies.[1][2][3] The accurate quantification of nicotine in biological matrices such as human urine is essential for these applications. Cotinine, a major metabolite of nicotine with a longer half-life, is also often measured to provide a more comprehensive picture of nicotine exposure.[4][5] This application note details a robust and sensitive method for the quantification of nicotine in human urine using a stable isotope-labeled internal standard, Nicotine-d4, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[6]
Experimental Protocols
This protocol describes a method for the determination of nicotine in human urine samples using LC-MS/MS with this compound as an internal standard. The following sections detail the necessary reagents, equipment, and step-by-step procedures for sample preparation, and analysis.
Materials and Reagents
-
Nicotine and this compound standards (Cerilliant or equivalent)[6]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Sodium hydroxide (5 N)
-
Methylene chloride
-
Diethyl ether
-
Human urine (blank, from non-smokers)
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
-
HPLC vials
Equipment
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of nicotine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of nicotine by serial dilution of the stock solution with a 50:50 mixture of water and methanol.[7]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 250 ng/mL) in methanol.[2]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking blank human urine with the appropriate working standard solutions to achieve a desired concentration range.[2] For example, calibration standards can be prepared to cover a range of 2-1000 ng/mL.[2] QC samples should be prepared at low, medium, and high concentrations within the calibration range.[2]
Sample Preparation (Liquid-Liquid Extraction)
-
To a 250 µL aliquot of urine sample, calibration standard, or QC, add 40 µL of the this compound internal standard working solution.[2]
-
Add 50 µL of 5 N sodium hydroxide to the vial and vortex for 30 seconds.[2]
-
Add 1.5 mL of a 50:50 (v/v) mixture of methylene chloride and diethyl ether.[2]
-
Vortex for 1.5 minutes to ensure thorough mixing.[2]
-
Centrifuge at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.[2]
-
Transfer 1 mL of the organic (lower) layer to a clean microcentrifuge tube.[2]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35 °C.[2]
-
Reconstitute the dried extract in 200 µL of water.[2]
-
Vortex briefly and transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Raptor Biphenyl (or equivalent) |
| Mobile Phase A | 0.1% Formic acid and 5 mM ammonium formate in water[2] |
| Mobile Phase B | 0.1% Formic acid in methanol[2] |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 2.0 | |
| 3.0 | |
| 3.01 | |
| 5.0 | |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 5 µL[2] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Capillary Voltage | 1.0 kV[2] |
| Desolvation Temperature | 450 °C[2] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte |
| Nicotine | |
| This compound |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of nicotine in human urine using a method similar to the one described.
| Parameter | Nicotine |
| Linear Range | 2 - 1,000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.997[2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[2] |
| Intra-day Precision (%RSD) | 0.6 - 8.2%[2] |
| Inter-day Precision (%RSD) | 1.4 - 9.9%[2] |
| Accuracy (% Recovery) | 93.8 - 104.9%[2] |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of nicotine in human urine.
Caption: Workflow for Nicotine Quantification in Urine.
Nicotine Metabolism Overview
Upon entering the body, nicotine is primarily metabolized in the liver by the cytochrome P450 enzyme system.[1] The major metabolic pathway involves the conversion of nicotine to cotinine, which is then further metabolized to trans-3'-hydroxycotinine.[2] Several other minor metabolites are also formed, including nornicotine and norcotinine.[2] Both nicotine and its metabolites can undergo glucuronidation before being excreted in the urine.[1] Understanding these metabolic pathways is crucial for interpreting the results of nicotine and cotinine measurements in urine.
Caption: Simplified Nicotine Metabolic Pathway.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of nicotine in human urine. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for a variety of applications, including clinical research, forensic toxicology, and the assessment of tobacco exposure in public health studies.
References
- 1. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 3. testing.com [testing.com]
- 4. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 6. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Saliva Sample Preparation for Nicotine Analysis using Nicotine-d4 Internal Standard by LC-MS/MS
Introduction
Monitoring nicotine levels in bodily fluids is crucial for assessing tobacco exposure and for clinical and research studies on tobacco use and cessation. Saliva is an ideal matrix for this purpose as its collection is non-invasive and it correlates well with blood nicotine concentrations.[1][2] The use of a stable isotope-labeled internal standard, such as Nicotine-d4, is essential for accurate and precise quantification of nicotine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the preparation of saliva samples for nicotine analysis using this compound as an internal standard.
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the isotopically labeled internal standard (this compound) is added to the saliva sample before any sample processing. This compound is chemically identical to nicotine and therefore behaves similarly during extraction, chromatography, and ionization. By comparing the peak area ratio of nicotine to this compound, accurate quantification can be achieved, as any sample loss or matrix effects during the analytical process will affect both the analyte and the internal standard equally.
Experimental Workflow
Caption: Workflow for Nicotine Analysis in Saliva.
Materials and Reagents
-
Nicotine (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water (18.2 MΩ·cm)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Sample Collection and Handling
-
Collection: Collect saliva samples in polypropylene tubes.[3] To ensure consistency, it is recommended to collect unstimulated whole saliva by the passive drool technique.[4]
-
Pre-processing: Immediately after collection, centrifuge the saliva samples at 10,000 rpm for 10 minutes to pellet cellular debris.[5]
-
Storage: Transfer the supernatant to a clean polypropylene tube.[5] Samples should be frozen at -20°C or lower if not analyzed immediately.[3][4]
Detailed Experimental Protocol
This protocol describes a protein precipitation method, which is a simple and effective way to prepare saliva samples for LC-MS/MS analysis.[6]
-
Aliquoting: Allow the frozen saliva supernatant to thaw completely at room temperature. Vortex briefly to ensure homogeneity. Aliquot 100 µL of the saliva supernatant into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL this compound working solution to each saliva sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to each tube.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
The following are typical parameters for the analysis of nicotine and this compound. These may need to be optimized for the specific instrument being used.
| Parameter | Typical Setting |
| LC System | |
| Column | C18 column (e.g., Phenomenex Luna C18)[6][7] |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nicotine: 163.2 -> 130.1, this compound: 167.2 -> 134.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
| Ion Source Parameters | Optimized for the specific instrument (e.g., temperature, gas flows) |
Data Analysis and Calculations
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of nicotine into a nicotine-free saliva matrix. Process these standards alongside the unknown samples.
-
Peak Area Ratio: For each sample, calculate the peak area ratio of nicotine to this compound.
-
Linear Regression: Plot the peak area ratio of the calibration standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Concentration Calculation: Use the equation of the line to calculate the concentration of nicotine in the unknown samples based on their measured peak area ratios.
Internal Standard Quantification Principle
Caption: Principle of Internal Standard Quantification.
Method Validation Summary
The following table summarizes typical validation parameters for the analysis of nicotine in saliva by LC-MS/MS.
| Parameter | Typical Value | Reference(s) |
| Linearity (R²) | > 0.99 | [6][8] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 3 ng/mL | [6][7] |
| Limit of Detection (LOD) | 0.02 - 1.59 µg/L | [7] |
| Accuracy (% Bias) | Within ±15% (typically 97.1% to 106.9%) | [6] |
| Precision (% CV) | < 15% (typically ≤ 10.8%) | [6] |
| Recovery (%) | 85.1 ± 1.3% to >90% | [8] |
This application note provides a comprehensive guide for the preparation and analysis of nicotine in saliva samples. The use of this compound as an internal standard coupled with LC-MS/MS analysis ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications.
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. jantdx.com [jantdx.com]
- 3. cancer.ucsf.edu [cancer.ucsf.edu]
- 4. salimetrics.com [salimetrics.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated single-step saliva and serum sample extraction LC-MS/MS method for the analysis of nicotine, cotinine and 3'-hydroxycotinine for clinical vaping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method Validation for the Determination of Nicotine and Nicotine Metabolite Levels in Urine, Serum, and Saliva Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Nicotine-d4 in Hair Analysis of Long-Term Nicotine Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of nicotine-d4 as an internal standard in the analysis of hair samples to assess long-term nicotine exposure. Hair analysis offers a non-invasive method with a wide window of detection, reflecting an average exposure over several months.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification by compensating for variations during sample preparation and analysis.[2][3]
Core Principles
Hair incorporates nicotine and its metabolites from the bloodstream during its growth phase.[1] By analyzing segments of hair, it is possible to create a timeline of nicotine exposure. This compound, a deuterated analog of nicotine, is chemically identical to the analyte but has a different mass. This property allows it to be distinguished by mass spectrometry (MS) and used as an internal standard to improve the accuracy and precision of the quantification.[2][3]
Experimental Workflow
The general workflow for hair analysis of nicotine involves sample collection, washing to remove external contamination, digestion of the hair matrix, extraction of the analytes, and subsequent analysis by chromatographic methods coupled with mass spectrometry.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various validated methods for the analysis of nicotine in hair.
| Parameter | Method | Nicotine | Cotinine | Reference |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | 3.6 pg/mg | - | [1] |
| LC-ESI-MS | 8 µg/L | 0.9 µg/L | [4][5] | |
| Online SPE LC-MS/MS | 1 pg/mg | 0.1 pg/mg | [6] | |
| Accuracy | LC-MS/MS | 82.3% | - | [1] |
| LC-MS/MS | 93.3–105.0% | 93.3–105.0% | [7] | |
| Precision (RSD) | LC-MS/MS (Intra-assay) | 2.4% | - | [1] |
| LC-MS/MS (Inter-assay) | 4.8% | - | [1] | |
| LC-MS/MS | 0.3-12.3% | 0.3-12.3% | [7] | |
| Recovery | LC-MS/MS | 50% | - | [1] |
| LC-MS/MS | 63.6–86.3% | 63.6–86.3% | [7] | |
| Online SPE LC-MS/MS | 90-104% | 90-104% | [6] |
Detailed Experimental Protocols
Hair Sample Preparation
a. Washing: To remove external contaminants, various washing procedures have been proposed. A common method involves washing the hair samples twice with dichloromethane followed by a methanol wash.[8] Another effective procedure is washing with a 0.1% sodium dodecyl sulfate (SDS) solution.[9] A shampoo and water wash has also been identified as an effective means of removing environmental nicotine.[10]
b. Digestion: After washing and drying, the hair is typically minced into small segments. A known weight of hair (e.g., 10-20 mg) is then subjected to alkaline digestion to break down the keratin matrix and release the trapped analytes. This is commonly achieved by incubating the hair in a solution of sodium hydroxide (e.g., 1 M NaOH) overnight at room temperature or at an elevated temperature.[1][4]
Analyte Extraction
a. Internal Standard Spiking: Following digestion, a known amount of this compound internal standard solution is added to each sample.[1] This is a critical step for accurate quantification.
b. Extraction: Several extraction techniques can be employed:
-
Liquid-Liquid Extraction (LLE): This is a conventional method where the digest is extracted with an organic solvent such as dichloromethane.[4]
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate the analytes from the sample matrix. Cation-exchange SPE cartridges are suitable for extracting basic compounds like nicotine.[10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A modified QuEChERS method has been proposed as a robust and efficient alternative to traditional LLE, avoiding the use of toxic chlorinated solvents.[7][9]
c. Evaporation and Reconstitution: The solvent containing the extracted analytes is typically evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of a solvent compatible with the analytical instrument's mobile phase.[4]
Instrumental Analysis: LC-MS/MS
a. Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A C18 column is commonly used for the separation of nicotine and its metabolites.[7] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol, acetonitrile).[5][7]
b. Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for detection and quantification. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both nicotine and the this compound internal standard.[1]
Example MRM Transitions: [1]
-
Nicotine: m/z 163.10 → 117.15 (quantifying ion), m/z 163.10 → 130.05 (reference ion)
-
This compound: m/z 167.15 → 121.05 (quantifying ion), m/z 167.15 → 134.05 (reference ion)
Data Analysis
The concentration of nicotine in the hair sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed using standards of known nicotine concentrations with a fixed amount of this compound. The concentration in the unknown samples is then interpolated from this curve.
Logical Relationship of Key Method Validation Parameters
The validation of an analytical method is crucial to ensure its reliability for the intended application. The following diagram illustrates the relationship between key validation parameters.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of hair samples provides a robust and reliable method for the long-term monitoring of nicotine exposure. The protocols outlined in these application notes, when combined with proper method validation, can yield high-quality data for research, clinical, and drug development purposes. The non-invasive nature of hair sampling makes this a valuable tool for assessing smoking status and exposure to secondhand smoke.[11]
References
- 1. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of nicotine and cotinine in human hair using online solid phase extraction coupled with liquid chromatography-tandem mass spectrometry and their relation to hair cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hair analysis for nicotine and cotinine: evaluation of extraction procedures, hair treatments, and development of reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Nicotine Metabolites in Hair and Nails Using QuEChERS Method Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method validation for measurement of hair nicotine level in nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Nicotine in Environmental Water Samples using Isotope Dilution LC-MS/MS with Nicotine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine, a potent alkaloid found in tobacco and an active ingredient in nicotine replacement therapies and e-cigarettes, is an emerging contaminant of concern in environmental waters.[1][2] Its presence in surface water, groundwater, and wastewater effluents can be attributed to various sources, including runoff from agricultural areas where tobacco is cultivated, disposal of tobacco-related products, and excretion from human consumption.[3][4][5] Accurate and sensitive quantification of nicotine in these complex matrices is crucial for assessing its environmental fate, ecotoxicological risks, and potential impacts on public health.
This application note describes a robust and sensitive method for the determination of nicotine in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy. Nicotine-d4, a stable isotopically labeled analog of nicotine, is employed as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][6] The protocol outlines sample collection, solid-phase extraction (SPE) for sample cleanup and concentration, and instrumental analysis.
Experimental Protocol
Materials and Reagents
-
Nicotine (≥98% purity)
-
This compound (pyridine-d4, ≥98% isotopic purity)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Ammonium hydroxide
-
Reagent water (Type I)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 cc)[4]
Sample Collection and Preservation
Collect water samples in clean, pre-rinsed amber glass or polypropylene bottles to minimize photodegradation and adsorption.[7][8][9] Upon collection, samples should be stored at approximately 4°C and transported to the laboratory on ice.[9] For longer-term storage, freezing at -20°C is recommended to prevent degradation of nicotine.[5] It is advisable to process the samples as soon as possible after collection.
Preparation of Standards and Spiking Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of nicotine and this compound in methanol. Store at -20°C.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the nicotine intermediate solution in reagent water to cover the expected concentration range in environmental samples (e.g., 1 ng/L to 1000 ng/L).
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of this compound in methanol. This solution will be added to all samples, blanks, and calibration standards.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step for concentrating the analyte and removing interfering matrix components.[10][11]
-
Spiking: To a 100 mL aliquot of each water sample, calibration standard, and blank, add a known volume of the this compound internal standard spiking solution (e.g., 50 µL of 100 ng/mL this compound).
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of reagent water. Do not allow the cartridge to go dry.
-
Loading: Load the spiked sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 3 mL of reagent water to remove salts and other polar impurities.
-
Elution: Elute the retained nicotine and this compound with two 1 mL aliquots of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.[12]
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for nicotine and this compound should be optimized. Common transitions are:
-
Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity.
-
Data Presentation
The following table summarizes typical performance data for the analysis of nicotine in water samples using isotope dilution LC-MS/MS.
| Parameter | Nicotine | This compound (Internal Standard) | Matrix | Reference |
| Limit of Detection (LOD) | 0.21 µg/L | N/A | Water Extract of Tobacco | [13] |
| 0.4 µg/mL | N/A | E-liquid Aerosol Extract | [14][15] | |
| 0.050 ng/mL | N/A | Bronchoalveolar Lavage Fluid | [16][17] | |
| Limit of Quantification (LOQ) | 2.7 - 54.9 ng/L | N/A | Wastewater | [4] |
| 10 ng (on-column) | N/A | Environmental Samples | [6] | |
| Recovery | 76% - 103% | N/A | Wastewater | [4] |
| 99% - 105% | N/A | Water Extract of Tobacco | [13] | |
| Linear Range | 2 - 1000 ng/mL | N/A | Urine | [18] |
| 0.01 - 1.00 mg/mL | N/A | E-liquid | [14][15] |
Visualizations
Caption: Experimental workflow for the analysis of nicotine in environmental water samples.
References
- 1. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. (±)-烟碱-D4标准液 CRM 溶液 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of anabasine, anatabine, and nicotine biomarkers in wastewater by enhanced direct injection LC-MS/MS and evaluation of their in-sewer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdc.gov [cdc.gov]
- 8. epa.gov [epa.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. waters.com [waters.com]
- 11. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sensitive Quantification of Nicotine in Bronchoalveolar Lavage Fluid by Acetone Precipitation Combined With Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
Application Notes and Protocols for Nicotine Quantification in Forensic Toxicology using Nicotine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine, the primary psychoactive alkaloid in tobacco, is a critical analyte in forensic toxicology to determine tobacco use, exposure to environmental tobacco smoke, and in investigations of nicotine poisoning.[1][2] Due to its short half-life, the analysis often includes its major metabolite, cotinine, which has a longer detection window.[3][4] Accurate and reliable quantification of nicotine in biological matrices is paramount. The use of a stable isotope-labeled internal standard, such as Nicotine-d4, is the gold standard for mass spectrometry-based quantification methods, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[5] This document provides detailed application notes and protocols for the quantification of nicotine in biological samples using this compound as an internal standard, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.
Principle
The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of this compound is added to the biological sample (e.g., urine, plasma, blood) at the beginning of the sample preparation process.[1][6] this compound is chemically identical to nicotine but has a higher mass due to the replacement of four hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte (nicotine) and the internal standard (this compound). By comparing the peak area ratio of nicotine to this compound, precise and accurate quantification can be achieved, correcting for any analyte loss during sample preparation and ionization suppression or enhancement in the MS source.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of nicotine using this compound as an internal standard in LC-MS/MS methods.
Table 1: LC-MS/MS Method Parameters for Nicotine and this compound
| Parameter | Nicotine | This compound |
| Precursor Ion (m/z) | 163.15[1] | 167.16[1] |
| Product Ion (Quantifier, m/z) | 132.10[1] | 136.64[1] |
| Product Ion (Qualifier, m/z) | 117.07[1] | - |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Table 2: Typical Method Validation Parameters for Nicotine Quantification in Urine
| Parameter | Typical Value/Range |
| Linearity Range | 2 - 1,000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | < 1.0 ng/mL[7] |
| Quality Control (QC) Sample Concentrations | 7.5, 75, and 750 ng/mL[1] |
| Coefficient of Determination (R²) | > 0.99[3] |
| Intra-day and Inter-day Imprecision | ≤15%[3] |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Protocol 1: Nicotine Quantification in Urine using Liquid-Liquid Extraction (LLE) and LC-MS/MS
This protocol is adapted from established methods for the analysis of nicotine and its metabolites in urine.[1]
1. Materials and Reagents
-
Nicotine and this compound standards
-
Methanol (HPLC grade)
-
Methylene chloride (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Sodium hydroxide (5 N)
-
Hydrochloric acid (0.25 N)
-
Blank human urine
-
Calibrators and Quality Control (QC) samples
2. Sample Preparation (LLE)
-
Pipette 250 µL of urine (blank, calibrator, QC, or unknown sample) into a 4 mL glass vial.
-
Add 40 µL of the internal standard working solution (this compound in methanol, e.g., 250 ng/mL).[1]
-
Add 50 µL of 5 N sodium hydroxide to basify the sample.[1]
-
Add 1.5 mL of extraction solvent (50:50 methylene chloride:diethyl ether) and vortex for 1.5 minutes.[1]
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.[1]
-
Transfer 1 mL of the organic (lower) layer to a clean 1.5 mL HPLC vial.
-
Add 10 µL of 0.25 N hydrochloric acid.[1]
-
Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract with 200 µL of the mobile phase starting condition (e.g., water with 0.1% formic acid).[1]
-
Vortex to mix and inject into the LC-MS/MS system.
3. LC-MS/MS Analysis
-
LC Column: A C18 or Biphenyl column is suitable for retaining and separating nicotine.[1]
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing an acidifier like formic acid, is commonly used.[8]
-
Injection Volume: 5-10 µL.
-
MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using the transitions listed in Table 1.
Protocol 2: Nicotine Quantification in Plasma using Protein Precipitation (PPT) and LC-MS/MS
This protocol provides a simpler and faster sample preparation method suitable for plasma samples.[6]
1. Materials and Reagents
-
Nicotine and this compound standards
-
Acetonitrile (HPLC grade) containing 1% ammonium hydroxide
-
Blank human plasma
-
Calibrators and Quality Control (QC) samples
2. Sample Preparation (PPT)
-
Pipette 100 µL of plasma (blank, calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile with 1% ammonium hydroxide).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for injection.
3. LC-MS/MS Analysis
-
Follow the LC-MS/MS analysis parameters as described in Protocol 1.
Experimental Workflows
Caption: Liquid-Liquid Extraction (LLE) workflow for nicotine quantification in urine.
Caption: Protein Precipitation (PPT) workflow for nicotine quantification in plasma.
Signaling Pathways
In the context of forensic toxicology for nicotine quantification, the direct analysis of signaling pathways is not the primary objective. The focus is on the accurate measurement of the compound and its metabolites in biological fluids. However, understanding nicotine's metabolic pathway is crucial for interpreting the results.
Caption: Major metabolic pathway of nicotine to cotinine and trans-3'-hydroxycotinine.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantification of nicotine in forensic toxicology casework. The detailed protocols and workflows presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate reliable analytical methods for nicotine determination in various biological matrices. Adherence to these protocols and good laboratory practices will ensure the generation of high-quality, defensible data.
References
- 1. restek.com [restek.com]
- 2. nyc.gov [nyc.gov]
- 3. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Determination of Cotinine Concentration in Urine by Liquid Chromatogr" by Allison Beckett [scholarscompass.vcu.edu]
- 5. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. criver.com [criver.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. assets.fishersci.com [assets.fishersci.com]
Application Note: Quantitative Analysis of Nicotine in Biological and Environmental Matrices using Isotope Dilution Mass Spectrometry with Nicotine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine, the primary psychoactive component in tobacco products, is a critical analyte in clinical and forensic toxicology, smoking cessation studies, and environmental exposure assessments. Accurate and precise quantification of nicotine in complex matrices is essential for understanding its pharmacology, toxicology, and patterns of use. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity, sensitivity, and ability to correct for matrix effects and procedural losses. This application note provides a detailed protocol for the quantification of nicotine in various matrices using a stable isotope-labeled internal standard, Nicotine-d4, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This compound is chemically identical to native nicotine but has a different mass due to the replacement of four hydrogen atoms with deuterium. This allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the internal standard is added prior to sample preparation, it experiences the same extraction inefficiencies and matrix effects as the analyte. The ratio of the signal from the native nicotine to the signal from the known amount of this compound is used to calculate the concentration of nicotine in the original sample, providing a highly accurate and precise measurement.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix. Below are protocols for common matrices.
1.1. Plasma/Serum
This protocol is suitable for the analysis of nicotine in blood plasma or serum.[1]
-
To 1 mL of plasma or serum sample, add 50 µL of a 1 µg/mL this compound internal standard solution.
-
For protein precipitation, add 1 mL of 10% aqueous trichloroacetic acid.
-
Vortex the mixture thoroughly.
-
Centrifuge at 1100 x g for 10 minutes.
-
The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup by Solid Phase Extraction (SPE).
1.2. Urine
This protocol is designed for the analysis of nicotine in urine samples.[2]
-
To 1 mL of urine sample, add 50 µL of a 1 µg/mL this compound internal standard solution.
-
Acidify the urine with 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5).
-
Vortex the mixture.
-
Proceed with Solid Phase Extraction (SPE) for cleanup.
1.3. E-Liquids and Aerosols
This method is adapted for the quantification of nicotine in e-cigarette liquids and their aerosols.[3][4]
-
For e-liquids, transfer a 100 µL aliquot to a 16 mL extraction vial.
-
For aerosols, collect the machine-generated aerosol on a Cambridge filter pad.
-
Spike the sample vial (containing the e-liquid aliquot or the filter pad) with 100 µL of a methanol-based this compound internal standard solution.
-
Add 10 mL of methanol to the vial.
-
Place the vials on an orbital shaker for 10 minutes at 160 rpm.
-
Transfer an aliquot of the extract to a GC or LC autosampler vial for analysis.
1.4. Solid Phase Extraction (SPE) Cleanup (for Plasma and Urine)
SPE is a common technique for sample cleanup and concentration.[1][5]
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of the appropriate equilibration buffer (10% aqueous trichloroacetic acid for plasma or 5 mM aqueous ammonium formate pH 2.5 for urine).[1]
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% acetonitrile in water (v/v).[5]
-
Elute the analytes with 2 mL of methanol containing 5% concentrated aqueous ammonium hydroxide (v/v).[1]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Caption: General Experimental Workflow.
Instrumental Analysis
2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a widely used technique for the analysis of nicotine.[1][6]
-
LC System: An Acquity UPLC® system or equivalent.[1]
-
Column: A Discovery® HS F5 HPLC column (100 mm × 4.6 mm, 3 µm) or a C18 column.[1][7]
-
Mobile Phase A: 10 mM ammonium acetate with 0.001% formic acid (pH 4.97).[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient: A typical gradient starts with a low percentage of organic phase, which is increased over time to elute the analytes.[6]
-
Injection Volume: 5 µL.[6]
-
MS System: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[6]
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an alternative for volatile compounds like nicotine.[3][4]
-
GC System: An Agilent Technologies 7890A GC or equivalent.[8]
-
Column: A DB-5MS column (30 m x 0.25 mm, 0.25 µm).[8]
-
Carrier Gas: Helium at a constant pressure of 10 psi.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Program: Initial temperature of 150°C held for 1 min, then ramped to 300°C at 30°C/min and held for 3 min.[4]
-
MS System: A mass spectrometer operated in positive electron ionization (+EI) mode.[4]
-
Detection: Selected Ion Monitoring (SIM) is employed for quantification.[4]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of nicotine using IDMS.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicotine | 163.1 | 132.1 |
| This compound | 167.1 | 136.1 |
Table 2: Method Validation Parameters
| Parameter | LC-MS/MS | GC-MS |
| Linearity Range | 0.005 - 35,000 ng/mL[7] | 0.01 - 1.00 mg/mL[3][9] |
| Correlation Coefficient (R²) | > 0.99[5] | > 0.99 |
| Limit of Detection (LOD) | 1 ng/mL[6] | 0.4 µg/mL (in final extract)[9] |
| Limit of Quantification (LOQ) | 1.0 ng/mL (plasma), 2.5 ng/mL (urine)[1] | 10.8 µg/mL[8] |
| Accuracy (% Bias) | 0 - 10%[2] | ≤ 7.0%[3][9] |
| Precision (% CV) | Intra-day: ≤14%, Inter-day: ≤17%[1] | < 2.71%[3][9] |
| Recovery | 53 - 124.5%[7] | 99.08 - 100.96%[8] |
| Matrix Effect | 75.96 - 126.8%[7] | Minimized by isotope dilution |
Conclusion
Isotope dilution mass spectrometry using this compound as an internal standard provides a robust, accurate, and precise method for the quantification of nicotine in a variety of biological and environmental matrices. The detailed protocols and validation data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their laboratories. The use of IDMS ensures high-quality data, which is crucial for making informed decisions in clinical diagnostics, pharmacokinetic studies, and public health research.
References
- 1. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Nicotine-d4 from Biological Matrices: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the solid-phase extraction (SPE) of nicotine-d4 from various biological matrices, including plasma, urine, and whole blood. This compound, a deuterated analog of nicotine, is commonly used as an internal standard in quantitative bioanalytical methods to ensure accuracy and precision. The selection of an appropriate SPE protocol is critical for achieving high recovery, minimizing matrix effects, and obtaining reliable data in downstream applications such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Solid-phase extraction is a widely used sample preparation technique that partitions analytes of interest between a solid sorbent and a liquid mobile phase.[1] This method offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[1] For the analysis of nicotine and its metabolites in complex biological samples, SPE is instrumental in removing endogenous interferences such as proteins, salts, and phospholipids, which can suppress the analyte signal in mass spectrometry.
This document outlines protocols utilizing different SPE sorbents, including polymeric, silica-based, and mixed-mode phases, providing researchers with the flexibility to choose a method best suited for their specific application and available resources.
Quantitative Data Summary
The following tables summarize the performance characteristics of various SPE protocols for the extraction of nicotine and its analogs from biological fluids. These values are compiled from multiple studies and are intended to provide a comparative overview. Actual performance may vary depending on the specific laboratory conditions and instrumentation.
Table 1: SPE Performance in Plasma/Serum
| SPE Sorbent | Analyte(s) | Recovery (%) | LOQ (ng/mL) | Precision (%CV) | Reference |
| Oasis MCX (Mixed-Mode) | Nicotine & Metabolites | 52 - 88 | 1.0 | ≤ 17 | [2] |
| Copolymeric-bonded silica | Nicotine | 61 ± 6 | ~2 µg/L | < 6 | [3] |
| Not Specified | Nicotine | 72 | Not Specified | 2.4 - 4.8 | [4] |
| Protein Precipitation | Nicotine & Cotinine | Not Specified | 1.0 | Not Specified | [5] |
Table 2: SPE Performance in Urine
| SPE Sorbent | Analyte(s) | Recovery (%) | LOQ (ng/mL) | Precision (%CV) | Reference |
| Oasis HLB & MCX (Mixed-Mode) | Nicotine & Metabolites | 51 - 118 | 2.5 | ≤ 17 | [2] |
| Copolymeric-bonded silica | Nicotine | Not Specified | ~2 µg/L | < 6 | [3] |
| SOLA CX (Mixed-Mode) | Nicotine & Metabolites | > 79.3 | 1 - 10 | < 9.0 | [6] |
| C18 | Cotinine | 98 | 0.55 (Nicotine) | Not Specified | [7] |
Table 3: SPE Performance in Whole Blood
| SPE Sorbent/Method | Analyte(s) | Recovery (%) | LOD (ng/mL) | Precision (%CV) | Reference |
| Online SPE (DBS) | Nicotine & Metabolites | 25 - 44 | 5.0 | < 12.3 | [8] |
Experimental Workflows and Protocols
The following diagram illustrates a generic workflow for the solid-phase extraction of this compound from biological samples.
Caption: General workflow for solid-phase extraction of this compound.
Protocol 1: Mixed-Mode SPE for this compound in Human Plasma
This protocol is adapted from a method using Oasis® MCX (Mixed-Mode, Strong Cation Exchange) cartridges, which is effective for the extraction of basic compounds like nicotine.[2]
1. Materials
-
Oasis® MCX (60 mg, 3 mL) SPE cartridges
-
Human plasma
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
10% (w/v) Trichloroacetic acid (TCA) in water
-
Methanol (HPLC grade)
-
5% Ammonium hydroxide in methanol (v/v)
-
1% Hydrochloric acid in methanol (v/v)
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
2. Sample Pretreatment
-
Pipette 1 mL of human plasma into a clean glass test tube.
-
Add 50 µL of the 1 µg/mL this compound internal standard solution to achieve a final concentration of 50 ng/mL.[2]
-
To precipitate proteins, add 1 mL of 10% aqueous TCA, vortex, and then centrifuge for 10 minutes at approximately 1100 x g.[2]
-
Transfer the resulting supernatant for SPE.
3. Solid-Phase Extraction
-
Conditioning: Condition the Oasis® MCX cartridge with 2 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 2 mL of 10% aqueous TCA.[2]
-
Loading: Load the pretreated plasma supernatant onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 10% aqueous TCA.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.[2]
4. Post-Elution Processing
-
Add 100 µL of 1% hydrochloric acid in methanol to the eluate to stabilize the analytes.[2]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 150 µL of the initial mobile phase for LC-MS/MS analysis.[2]
Protocol 2: Reversed-Phase SPE for this compound in Human Urine
This protocol utilizes a general reversed-phase mechanism, which is suitable for retaining non-polar compounds from an aqueous matrix.[9]
1. Materials
-
Reversed-phase C18 SPE cartridges
-
Human urine
-
This compound internal standard solution
-
5 mM Ammonium formate buffer (pH 2.5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
5% Ammonium hydroxide in methanol (v/v)
-
SPE vacuum manifold
-
Nitrogen evaporator
2. Sample Pretreatment
-
Pipette 1 mL of human urine into a test tube.
-
Add the appropriate volume of this compound internal standard.
-
Acidify the urine sample by adding 1.5 mL of 5 mM aqueous ammonium formate (pH 2.5) and vortex.[2]
3. Solid-Phase Extraction
-
Conditioning: Condition the C18 cartridge with 2 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 2 mL of 5 mM aqueous ammonium formate (pH 2.5).
-
Loading: Load the acidified urine sample onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 2 mL of a solvent mixture with a higher organic content, such as methanol or acetonitrile. For basic compounds like nicotine, elution can be improved by using a basic eluent like 5% ammonium hydroxide in methanol.[2]
4. Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial LC mobile phase for analysis.
Logical Relationship of SPE Steps
The following diagram illustrates the logical decision-making process and the purpose of each step in a typical solid-phase extraction protocol.
Caption: Logical flow and purpose of each step in an SPE protocol.
Conclusion
The selection of a solid-phase extraction protocol for this compound in biological matrices depends on the specific matrix, the required sensitivity, and the available instrumentation. Mixed-mode SPE often provides superior cleanup for complex matrices like plasma by utilizing both reversed-phase and ion-exchange mechanisms.[10] For cleaner matrices like urine, a standard reversed-phase protocol may be sufficient. It is crucial to validate the chosen method to ensure it meets the required performance criteria for recovery, matrix effects, precision, and accuracy for the intended bioanalytical application.
References
- 1. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Determination of nicotine and its metabolites in urine by solid-phase extraction and sample stacking capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fully automated determination of nicotine and its major metabolites in whole blood by means of a DBS online-SPE LC-HR-MS/MS approach for sports drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Phase Extraction: Reversed-Phase Methodology [sigmaaldrich.com]
- 10. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
Application Note: High-Throughput Analysis of Nicotine in Human Urine by Liquid-Liquid Extraction Coupled with GC-MS
Abstract
This application note details a robust and validated liquid-liquid extraction (LLE) method for the quantitative analysis of nicotine in human urine. The protocol utilizes Nicotine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The subsequent analysis is performed by Gas Chromatography-Mass Spectrometry (GC-MS), providing excellent selectivity and sensitivity. This method is suitable for clinical and forensic toxicology, smoking cessation studies, and drug development research.
Introduction
Nicotine is the primary psychoactive alkaloid in tobacco and is a major biomarker for tobacco use and exposure. Accurate and reliable quantification of nicotine in biological matrices is crucial for a variety of research and clinical applications. Liquid-liquid extraction is a widely used sample preparation technique that offers a high degree of sample cleanup by partitioning the analyte of interest from the complex biological matrix into an immiscible organic solvent. The use of a deuterated internal standard, such as this compound, is essential to correct for variations in extraction efficiency and matrix effects, thereby improving the accuracy and precision of the method.[1] This application note provides a detailed protocol for the LLE of nicotine from human urine, followed by sensitive and selective quantification using GC-MS.
Materials and Reagents
-
Nicotine (≥99% purity)
-
This compound (≥98% purity, deuterated)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Human Urine (drug-free)
-
Glass vials (4 mL) with screw caps
-
Centrifuge tubes (15 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare primary stock solutions of nicotine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of nicotine by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in methanol.
-
Calibration Standards and QC Samples: Spike 1 mL aliquots of drug-free human urine with the appropriate amount of nicotine working standard solution to create calibration standards at concentrations of 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 75, and 750 ng/mL).
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 0.5 mL of urine sample, calibration standard, or QC sample into a 15 mL centrifuge tube.[2]
-
Add 50 µL of the 100 ng/mL this compound internal standard working solution to each tube.
-
Add 50 µL of 5 N Sodium Hydroxide to each tube to alkalinize the sample.[4]
-
Vortex mix for 10 seconds.
-
Vortex mix vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[4]
-
Carefully transfer the lower organic layer (dichloromethane) to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.[4]
-
Reconstitute the dried extract with 100 µL of methanol.
-
Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent Technologies 7890A or equivalent[2]
-
Mass Spectrometer: MS 5975C inert XL or equivalent[2]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 2 µL[2]
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
Data Presentation
The following tables summarize the expected quantitative performance of this method based on typical validation results reported in the literature.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[2] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 7.5 | 95 - 105 | < 10 |
| Medium | 75 | 90 - 110 | < 10 |
| High | 750 | 90 - 110 | < 10 |
Table 3: Recovery
| Analyte | Mean Recovery (%) |
| Nicotine | > 90% |
Experimental Workflow Diagram
Caption: Workflow for Nicotine Analysis by LLE-GC-MS.
References
- 1. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
MRM transitions and mass spectrometry parameters for Nicotine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine-d4, a deuterated isotopologue of nicotine, serves as a critical internal standard for the accurate quantification of nicotine in various biological and environmental matrices. Its use in isotope dilution mass spectrometry minimizes the impact of matrix effects and variations in sample preparation and instrument response, ensuring high precision and accuracy. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM).
Mass Spectrometry Parameters for this compound
The successful quantification of this compound relies on optimized mass spectrometry parameters. Electrospray ionization in the positive ion mode (ESI+) is typically employed. The following table summarizes the key MRM transitions and mass spectrometer settings collated from various validated methods.
| Parameter | Value | Source |
| Precursor Ion (Q1) (m/z) | 167.1, 167.11, 167.15, 167.16, 167.2 | [1][2][3][4][5] |
| Product Ion (Q3) (m/z) | 136.0, 133.70-134.70, 121.05 (Quantifier), 134.05 (Qualifier), 136.64, 136.2 | [1][2][3][4][5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1][4][5] |
| Spray Voltage | ~2000 V | [1] |
| Sheath Gas Pressure | ~30 arbitrary units | [1] |
| Auxiliary Gas Pressure | ~5 arbitrary units | [1] |
| Capillary Temperature | ~250 °C | [1] |
| Source CID Energy | ~18 V | [1] |
| Collision Gas | Argon | [1] |
| Collision Gas Pressure | ~1.5 mTorr | [1] |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound. Optimization may be required based on the specific matrix and instrumentation.
Sample Preparation
A robust sample preparation is crucial for accurate results. The following is an example of a Solid Phase Extraction (SPE) method for environmental samples[1].
Materials:
-
Formic acid solution
-
Sodium hydroxide
-
Methanol
-
Acetonitrile
-
SPE columns
-
SPE vacuum manifold
Procedure:
-
Spike the sample with this compound internal standard.
-
Acidify the sample with formic acid solution.
-
Adjust the pH with sodium hydroxide.
-
Condition the SPE column with methanol followed by 0.1 M sodium hydroxide.
-
Load the sample onto the SPE column.
-
Wash the column with 5% acetonitrile (v/v).
-
Elute this compound with 0.4 mL of acetonitrile followed by 0.1 mL of a pH 4 buffer.
Liquid Chromatography
Chromatographic Conditions:
| Parameter | Value | Source |
| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) Column | [1] |
| Mobile Phase A | 26 mM ammonium acetate in water | [2] |
| Mobile Phase B | 0.006% formic acid in methanol | [2] |
| Gradient | Linear gradient from 10-74% B over 4 minutes | [2] |
| Flow Rate | 0.3 mL/min | [1] |
| Injection Volume | 10 µL | [1] |
| Column Temperature | 55 °C | [5] |
Mass Spectrometry
MS/MS Conditions:
-
Set up the mass spectrometer with the parameters outlined in the "Mass Spectrometry Parameters for this compound" table.
-
Operate the instrument in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the appropriate precursor to product ion transitions for this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: Workflow for this compound Analysis.
Conclusion
This application note provides a comprehensive overview of the MRM transitions and mass spectrometry parameters for the analysis of this compound. The detailed experimental protocol and workflow diagram offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own quantitative assays for nicotine using this compound as an internal standard. The use of the methods described will contribute to the generation of high-quality, reliable data in various research and development applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nicotine-d4 in E-cigarette and Vaping Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Nicotine-d4, a deuterated stable isotope of nicotine, in the research and development of e-cigarettes and other vaping products. The use of this compound is critical for the accurate quantification of nicotine and its metabolites, enabling robust pharmacokinetic, metabolic, and toxicological studies.
Application Notes
This compound serves as an indispensable tool in vaping research, primarily in two key areas: as an internal standard for analytical quantification and as a tracer in pharmacokinetic and metabolism studies.
-
Internal Standard in Bioanalysis: In analytical chemistry, particularly in chromatography-mass spectrometry (LC-MS/MS, GC-MS), an internal standard (IS) is crucial for accurate quantification. This compound is an ideal IS for nicotine analysis because it is chemically identical to nicotine but has a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (nicotine) and the IS (this compound). The use of this compound compensates for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements of nicotine concentrations in various matrices such as e-liquids, aerosols, plasma, urine, and saliva.[1][2]
-
Pharmacokinetic (PK) and Metabolism Studies: Stable isotope-labeled molecules like this compound (or other deuterated variants like D7-nicotine) are powerful tools for tracing the fate of a drug in a biological system.[3][4] In e-cigarette research, administering an e-liquid containing a known amount of this compound allows researchers to distinguish the nicotine absorbed from the study product from pre-existing nicotine or nicotine from other sources (e.g., conventional cigarettes). This enables the precise determination of key PK parameters such as absorption rate, bioavailability, distribution, and clearance of nicotine delivered via vaping.[5][6][7] Furthermore, it facilitates the study of nicotine metabolism by tracking the formation of deuterated metabolites.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing deuterated nicotine in e-cigarette and vaping research.
Table 1: Pharmacokinetic Parameters of Nicotine from E-Cigarettes vs. Conventional Cigarettes
| Parameter | E-Cigarette Users (Vapers) | Conventional Cigarette Users (Smokers) | Reference |
| Peak Plasma Nicotine (Cmax) | 15.8 to 19.6 ng/mL | 36 ng/mL | [5][6][7] |
| Labeled Plasma Nicotine | Ten times lower than unlabeled (reflecting a 10% labeled e-liquid ratio) | N/A | [5][6] |
| Average Cmax (Experienced Users) | Generally lower than smokers | ~10–30 ng/mL | |
| Cmax Range (Pooled Data) | 1 ng/mL to approx. 44 ng/mL | More consistent, with higher median and mean | [8][9] |
Table 2: Analytical Method Validation Parameters for Nicotine Quantification using Deuterated Internal Standards
| Parameter | Matrix | Method | Details | Reference |
| Limit of Quantification (LOQ) | Plasma & Urine | LC-MS/MS | 1.0 ng/mL (plasma), 2.5 ng/mL (urine) for nicotine and metabolites | [10] |
| Linearity (R²) | Plasma & Urine | LC-MS/MS | > 0.99 | [10] |
| Intra-day & Inter-day Imprecision | Plasma & Urine | LC-MS/MS | ≤14 % and ≤17 % respectively | [10] |
| Recovery | E-liquid Aerosol | LC-MS/MS | 92.79% to 109.72% | [11] |
| Linearity (R²) | E-liquids | GC-Orbitrap MS | R² = 0.999 over 46 to 13,792 ng/mL | [12] |
Experimental Protocols
Protocol 1: Quantification of Nicotine in E-Liquid and Aerosol using LC-MS/MS with this compound Internal Standard
This protocol describes the quantification of nicotine in e-liquids and the aerosol produced by e-cigarettes.
A. Materials and Reagents:
-
Nicotine standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Deionized water
-
Cambridge filter pads
-
Vaping machine
B. Sample Preparation (E-Liquid):
-
Accurately weigh approximately 100 mg of the e-liquid into a volumetric flask.
-
Add a known concentration of this compound internal standard solution.
-
Dilute with 100 mM ammonium acetate solution.
-
Sonicate the solution to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
C. Sample Preparation (Aerosol):
-
Collect the aerosol generated from a vaping machine onto a Cambridge filter pad.[1]
-
Place the filter pad into a glass vial.
-
Add a known volume of extraction solution (e.g., 70:30 methanol:water) containing a known concentration of this compound internal standard.[2]
-
Vortex the vial for approximately 30 minutes to extract the nicotine.[2]
-
Filter the extract into an autosampler vial for LC-MS/MS analysis.
D. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as a Gemini NX C18 (3 µm, 150x3 mm).[1]
-
Mobile Phase: A gradient system of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium bicarbonate).[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both nicotine and this compound.
Protocol 2: Pharmacokinetic Study of Vaped Nicotine using this compound in Human Subjects
This protocol outlines a typical design for a clinical study to assess the pharmacokinetics of nicotine from an e-cigarette.
A. Study Design:
-
Recruit experienced vapers.
-
Subjects abstain from all nicotine products overnight.
-
Provide subjects with an e-cigarette containing an e-liquid with a known ratio of unlabeled nicotine to this compound (e.g., 9:1).[5][6]
-
Collect baseline blood and urine samples.
-
Instruct subjects to use the e-cigarette under controlled (e.g., a set number of puffs over a specific time) or ad libitum conditions.[5][6]
-
Collect blood samples at specified time points post-vaping (e.g., 5, 10, 15, 30, 60, 120 minutes).
-
Collect urine samples over a 24-hour period.
B. Sample Preparation (Plasma):
-
To 1 mL of plasma, add 50 μL of a deuterated internal standard solution (e.g., a different deuterated nicotine or cotinine standard if this compound is the analyte).[10]
-
Add 1 mL of 10% aqueous trichloroacetic acid to precipitate proteins.[10]
-
Vortex and centrifuge the sample.
-
Perform solid-phase extraction (SPE) on the supernatant to clean up the sample.[10]
-
Elute the analytes and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
C. LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method similar to the one described in Protocol 1 to quantify both unlabeled nicotine and this compound, as well as their respective metabolites (e.g., cotinine and cotinine-d4).
Visualizations
Caption: Workflow for Nicotine Quantification in E-Liquid and Aerosol.
Caption: Pharmacokinetic Study Workflow using this compound.
Caption: Simplified Metabolic Pathway of this compound.
References
- 1. Analysis of nicotine and nicotine related substances in electronic cigarette refill solutions and aerosols by liquid chromatography-tandem mass spectrometry | CORESTA [coresta.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Recent studies of nicotine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biomarkers of Exposure Specific to E-vapor Products Based on Stable-Isotope Labeled Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Nicotine pharmacokinetics of electronic cigarettes: A pooled data analysis from the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotine pharmacokinetics of electronic cigarettes: A pooled data analysis from the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method Development and Validation of an Aerosol Sampling Technique for the Analysis of Nicotine in Electronic Cigarette Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with Nicotine-d4 in LC-MS/MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects when using Nicotine-d4 as an internal standard in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS and how do they affect my results?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[1][2][3][4] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2][5][6] Components endogenous to the biological matrix, such as phospholipids, proteins, and salts, are common causes of matrix effects.[7]
Q2: How does using this compound as an internal standard help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to nicotine, it co-elutes and experiences similar matrix effects (ion suppression or enhancement).[4][8][9] By calculating the peak area ratio of the analyte (nicotine) to the internal standard (this compound), these variations can be normalized, leading to more accurate and reliable quantification.[4]
Q3: Can this compound perfectly correct for all matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly correct for matrix effects.[10] Differential matrix effects can occur due to slight differences in retention times between the analyte and the internal standard, especially in regions of steep ion suppression.[10] Therefore, it's crucial to ensure complete co-elution of nicotine and this compound.[8]
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[11] This ensures that the internal standard is subjected to the same experimental conditions, including any extraction losses and matrix effects, as the analyte.[11]
Q5: What are the key considerations when developing an LC-MS/MS method to minimize matrix effects?
A5: Key considerations include:
-
Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix components.[4][12]
-
Chromatography: Optimizing chromatographic conditions to separate the analyte from matrix interferences is crucial.[4]
-
Co-elution: Ensuring the analyte and internal standard peaks completely overlap is critical for effective correction of matrix effects.[8]
-
Method Validation: It is essential to thoroughly validate the method by assessing matrix effects across different sources of the biological matrix.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor reproducibility of results despite using this compound. | Incomplete co-elution of nicotine and this compound. | Optimize the chromatographic gradient to ensure perfect peak overlap. Consider using a column with higher resolving power. |
| Differential matrix effects not being fully compensated. | Evaluate different sample preparation techniques (e.g., switch from Protein Precipitation to SPE) to achieve a cleaner extract.[12] | |
| Variability in the matrix between different samples. | Prepare calibration standards and quality control samples in a matrix that is representative of the study samples.[13] | |
| Significant ion suppression or enhancement is still observed. | High concentration of phospholipids in the sample extract. | Incorporate a phospholipid removal step in your sample preparation protocol. |
| Inefficient sample cleanup. | Optimize the SPE or LLE protocol. For SPE, experiment with different sorbents and wash/elution solvents.[12] | |
| Sub-optimal chromatographic separation. | Adjust the mobile phase composition, pH, or gradient profile to better separate nicotine from interfering matrix components.[12] | |
| This compound peak shape is poor. | Issues with the mobile phase or column. | Ensure the mobile phase is correctly prepared and filtered. Check the column for degradation or contamination. |
| Matrix components affecting the internal standard. | Improve sample cleanup to reduce the overall matrix load. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of matrix effects.[7]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and this compound spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for sample cleanup to reduce matrix components.[12]
-
Sample Pre-treatment: To 1 mL of plasma, add the this compound internal standard.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences, followed by a stronger organic solvent to remove lipids.
-
Elution: Elute the analyte and internal standard using an appropriate elution solvent (e.g., methanol with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Quantitative Data Summary
Table 1: Example MRM Transitions for Nicotine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nicotine | 163.2 | 132.2 |
| This compound | 167.2 | 136.2 |
Note: These values may need to be optimized on your specific instrument.[14]
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect Reduction
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) |
| Protein Precipitation (PPT) | 35% (Suppression) | >90% |
| Liquid-Liquid Extraction (LLE) | 15% (Suppression) | 60-80% |
| Solid-Phase Extraction (SPE) | <10% | >85% |
Data are illustrative and will vary depending on the specific matrix and experimental conditions.[12]
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis using this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. myadlm.org [myadlm.org]
- 11. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Ion Suppression with Nicotine-d4 Internal Standards
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression when using Nicotine-d4 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression, and how can it affect my results when analyzing nicotine?
A: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as nicotine, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in the underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility.[1] In complex biological matrices like plasma, urine, or saliva, endogenous components are common causes of ion suppression.
Q2: I'm using this compound as an internal standard. Shouldn't that correct for ion suppression?
A: Ideally, yes. A deuterated internal standard like this compound is chemically almost identical to nicotine. Therefore, it is expected to co-elute and experience the same degree of ion suppression. By calculating the ratio of the nicotine signal to the this compound signal, variations in signal intensity due to matrix effects should be normalized, leading to accurate quantification.[1] However, this correction is not always perfect.
Q3: Why are my quantitative results for nicotine inaccurate despite using this compound?
A: Inaccuracy can arise from "differential matrix effects," where nicotine and this compound experience different degrees of ion suppression.[1] This often occurs due to a slight chromatographic separation between the two compounds. This separation is caused by the "deuterium isotope effect," where the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, potentially leading to a small difference in retention time.[2] If this separation occurs in a region of the chromatogram with significant ion suppression, the two compounds will be affected differently, leading to inaccurate results.[1]
Q4: How can I determine if ion suppression is occurring in my assay?
A: A common method to identify regions of ion suppression is the post-column infusion experiment . In this technique, a constant flow of a standard solution of nicotine is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. A drop in the constant baseline signal of the infused nicotine at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.
Q5: What are the primary strategies to minimize ion suppression?
A: The main strategies to combat ion suppression fall into three categories:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Chromatographic Separation: Optimizing the LC method to separate nicotine and this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase, gradient, or selecting a different column.
-
Mass Spectrometry Parameter Optimization: Fine-tuning the ion source parameters, such as gas flows, temperature, and voltages, can help to improve the ionization efficiency of nicotine and this compound.
Troubleshooting Guides
Problem 1: Inconsistent and Inaccurate Nicotine Quantification
This is often the primary indicator of differential ion suppression affecting your analyte and internal standard differently.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent nicotine quantification.
Problem 2: Poor Sensitivity for Nicotine and this compound
If both your analyte and internal standard signals are low, significant ion suppression is likely occurring.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor sensitivity.
Quantitative Data on Ion Suppression
The degree of ion suppression is highly dependent on the biological matrix and the sample preparation method employed. The following tables summarize representative data on matrix effects for nicotine analysis.
Matrix Effect (%) = (1 - [Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution]) x 100
A value closer to 0% indicates less ion suppression. A negative value indicates ion enhancement.
Table 1: Matrix Effects in Human Plasma and Urine with Different Sample Preparation Methods
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Nicotine | Human Plasma | Protein Precipitation | 25 - 40 | [3] |
| Nicotine | Human Plasma | Liquid-Liquid Extraction (LLE) | 10 - 20 | [3] |
| Nicotine | Human Plasma | Solid-Phase Extraction (SPE) | 5 - 15 | [4] |
| Nicotine | Human Urine | Dilute-and-Shoot | 30 - 50+ | [5][6] |
| Nicotine | Human Urine | Liquid-Liquid Extraction (LLE) | 15 - 25 | [7] |
| Nicotine | Human Urine | Solid-Phase Extraction (SPE) | < 15 | [8] |
Table 2: Comparison of Matrix Effects for Nicotine and this compound
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Nicotine | Human Plasma | SPE | ~12 | [4] |
| This compound | Human Plasma | SPE | ~10 | [4] |
| Nicotine | Human Urine | Acetone Precipitation | Not explicitly quantified, but noted to be significant | [5][6] |
| This compound | Human Urine | Acetone Precipitation | Compensated for matrix effects | [5][6] |
Note: The data in these tables are compiled from multiple sources and are intended to be illustrative. Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for nicotine and this compound in a specific biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analytical standards (nicotine and this compound) into the final reconstitution solvent.
-
Set B (Pre-extraction Spike): Spike the analytical standards into the blank biological matrix before the sample preparation procedure.
-
Set C (Post-extraction Spike): Spike the analytical standards into the blank biological matrix after the sample preparation procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
RE (%) = (Peak Area of Set B / Peak Area of Set C) x 100
-
Protocol 2: Post-Column Infusion Experiment
Objective: To identify the retention time regions where ion suppression occurs.
Methodology:
-
Set up a continuous infusion of a standard solution of nicotine into the MS ion source, bypassing the LC column. This can be done using a syringe pump and a T-junction placed between the column outlet and the MS inlet.
-
Establish a stable baseline signal for the infused nicotine.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the baseline signal of the infused nicotine. Any dips or decreases in the signal indicate retention times where co-eluting matrix components are causing ion suppression.
Experimental Workflow for Post-Column Infusion
Caption: Setup for a post-column infusion experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantification of nicotine, cotinine, trans-3'-hydroxycotinine and varenicline in human plasma by a sensitive and specific UPLC-tandem mass-spectrometry procedure for a clinical study on smoking cessation. [folia.unifr.ch]
- 5. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 7. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 8. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sample Cleanup for Nicotine-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nicotine-d4 analysis. Our goal is to help you overcome common challenges encountered during sample cleanup and achieve accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a deuterated form of nicotine, meaning that four of its hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard in quantitative analysis, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2][3] Because it is chemically almost identical to nicotine but has a different mass, it can be added to a sample at a known concentration to help correct for variations in sample preparation and analytical instrument response, leading to more accurate quantification of the target analyte (nicotine).
Q2: What are the most common sample cleanup techniques for nicotine analysis?
The most prevalent methods for cleaning up biological samples for nicotine analysis include:
-
Solid Phase Extraction (SPE): This technique uses a solid sorbent material to selectively adsorb the analyte or interferences from the sample matrix.[1]
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4][5]
-
Supported Liquid Extraction (SLE): A variation of LLE where the aqueous sample is coated onto a solid support, and the analyte is eluted with an organic solvent.[6]
Q3: How do I choose the right sample cleanup method?
The choice of method depends on several factors, including the sample matrix (e.g., plasma, urine, saliva, hair), the required level of sensitivity, available equipment, and throughput needs.[1][4][6][7] For complex matrices like hair, a more rigorous cleanup like SPE might be necessary. For higher throughput applications, SLE in a 96-well plate format can be very efficient.[6]
Troubleshooting Guides
Low Analyte Recovery
Problem: You are experiencing low recovery of this compound and the target nicotine analyte.
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction (LLE) | Optimize the organic solvent choice; ensure the pH of the aqueous phase is adjusted to keep nicotine in its neutral form (typically pH > 8) to maximize partitioning into the organic solvent.[8] Increase the solvent-to-sample ratio and optimize shaking time and vigor.[8] |
| Inefficient Elution (SPE) | Ensure the elution solvent is strong enough to desorb nicotine from the SPE sorbent. You may need to test different solvents or solvent mixtures. |
| Analyte Breakthrough (SPE) | The sample may be passing through the SPE cartridge too quickly, not allowing for sufficient interaction between the analyte and the sorbent. Ensure a consistent and appropriate flow rate (e.g., 5-8 mL/min for some silica-based sorbents).[9] The sample volume may also be too large for the cartridge capacity. |
| Improper pH Adjustment | For both LLE and SPE, the pH of the sample is critical. Nicotine is a basic compound, so adjusting the sample pH to be at least two units above its pKa will ensure it is in its neutral, more extractable form.[8] |
| Degradation of Analyte | Nicotine can be sensitive to high temperatures and light.[10] Ensure samples are handled and stored appropriately, and avoid excessive heat during solvent evaporation steps. |
High Matrix Effects
Problem: You are observing signal suppression or enhancement in your LC-MS/MS analysis, indicating significant matrix effects.
| Possible Cause | Troubleshooting Steps |
| Co-elution of Interferences | Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from interfering matrix components.[11] |
| Insufficient Sample Cleanup | The chosen cleanup protocol may not be adequately removing phospholipids or other interfering substances. Consider adding a precipitation step (e.g., with acetone) before extraction or using a more selective SPE sorbent.[12] |
| Inappropriate Extraction Selectivity | In LLE, the chosen organic solvent may be co-extracting a large amount of interfering compounds. Test alternative solvents with different polarities. |
| Sample Matrix Complexity | For very complex matrices like hair or tissue, a multi-step cleanup approach (e.g., protein precipitation followed by SPE) may be necessary. |
Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE) for Nicotine in Plasma
This protocol is adapted from a method used for the analysis of nicotine in plasma samples.[6]
-
Sample Pre-treatment: To 25 µL of plasma sample in a microtiter plate, add 220 µL of water containing 4 ng/mL of this compound as the internal standard.
-
Loading: Transfer the entire contents of each well to a 96-well supported liquid extraction (SLE) plate.
-
Elution: Elute the analytes by adding 500 µL of 95:5 dichloromethane:isopropanol (v/v) and collecting the eluate. Repeat this step for a total of two elutions.
-
Drying: Dry the collected eluate in a 96-well plate containing 100 µL of 300 mM methanolic hydrochloric acid using a nitrogen evaporator (e.g., Biotage TurboVap) at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 10:90 methanol:water.
-
Filtration: Filter the reconstituted sample and transfer it to a new 96-well microtiter plate for LC-MS/MS analysis.
Protocol 2: Solid Phase Extraction (SPE) for Nicotine in Serum/Urine
This protocol is a general representation based on methods for nicotine extraction from biological fluids.[1]
-
Conditioning: Condition a copolymeric-bonded phase silica SPE column by washing it with methanol followed by water.
-
Sample Loading: Add the serum or urine sample, to which a known amount of deuterated nicotine (this compound) internal standard has been added, to the SPE column.
-
Washing: Wash the column with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences while retaining nicotine.
-
Elution: Elute the nicotine and the internal standard from the column using an appropriate organic solvent or a mixture of solvents.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the GC/MS or LC-MS/MS system.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from cited literature.
Table 1: Recovery and Matrix Effects in Different Sample Types [6]
| Sample Type | Analyte | Recovery (%) | Matrix Effect (%) |
| Plasma | Nicotine | 72 | 90 |
| Hair | Nicotine | 50 | 100 |
Table 2: Recovery of Nicotine using LLE in Various Water Samples [4]
| Sample Type | Spiked Concentration | Recovery (%) |
| Tap Water | Not Specified | 97.6 ± 3.5 |
| Wastewater | Not Specified | 96.8 ± 1.1 |
| Saliva | Not Specified | 85.1 ± 1.3 |
Visualized Workflows and Logic
The following diagrams illustrate common experimental workflows and troubleshooting logic.
Caption: Workflow for this compound analysis using Solid Phase Extraction (SPE).
Caption: Troubleshooting logic for low analyte recovery in sample cleanup.
References
- 1. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (±)-Nicotine-d4 100ug/mL acetonitrile, ampule 1mL, certified reference material, Cerilliant 350818-69-8 [sigmaaldrich.com]
- 3. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. A Novel Liquid-Liquid Extraction for the Determination of Nicotine in Tap Water, Wastewater, and Saliva at Trace Levels by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimisation of a solid-phase microextraction method for the analysis of nicotine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 10. How To Improve Nicotine Extraction Rate - SENBO FLUID [senbofluid.com]
- 11. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 12. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography of Nicotine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of Nicotine-d4.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I improve the peak shape?
Answer: Peak tailing for basic compounds like nicotine is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the positively charged analyte and residual silanol groups on the silica-based column packing.[1] Here are several approaches to mitigate this:
-
Mobile Phase pH Adjustment:
-
Low pH: Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) ensures that nicotine is fully protonated and minimizes interactions with silanols.[2][3]
-
High pH: Alternatively, a high pH mobile phase can deprotonate the silanol groups, reducing unwanted interactions. However, this requires a pH-stable column.
-
-
Column Selection:
-
Biphenyl Columns: These columns have shown excellent performance in providing good peak shape for nicotine and its metabolites using standard low-pH, MS-friendly mobile phases.[4]
-
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating polar compounds like nicotine, often resulting in improved peak shape.[5]
-
-
Buffer Concentration: In HILIC mode, insufficient buffer concentration can lead to peak tailing. Increasing the buffer concentration can help mask secondary interactions and improve peak shape.[6]
-
Sample Overload: Injecting too much sample can lead to peak distortion.[7] Try reducing the injection volume or diluting the sample.
Question: My this compound peak is fronting. What could be the cause?
Answer: Peak fronting is less common than tailing for nicotine but can occur due to:
-
Column Overload: Injecting a very high concentration of the analyte can saturate the stationary phase.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak. Ensure your sample solvent is similar in strength to or weaker than the initial mobile phase conditions.[8]
Issue 2: Analyte Carryover
Question: I am observing carryover of this compound in my blank injections after analyzing a high-concentration sample. How can I resolve this?
Answer: Autosampler carryover can be a significant issue, especially with "sticky" compounds like nicotine. Here are the steps to troubleshoot and resolve it:
-
Optimize Wash Solvents:
-
Strong Wash Solvent: Use a wash solvent that is stronger than the mobile phase to effectively clean the injection system. For reversed-phase methods, this often means a higher percentage of organic solvent. For HILIC, a higher percentage of the aqueous component might be more effective.
-
Multiple Wash Solvents: Some autosamplers allow for the use of multiple wash solvents. A sequence of a strong organic solvent followed by a solvent similar to the initial mobile phase can be very effective.
-
-
Increase Wash Volume and Cycles: Increase the volume of the wash solvent used and the number of wash cycles between injections.[9]
-
Needle and Seat Cleaning: The outside of the needle and the needle seat are common sources of carryover.[10] Ensure the autosampler's wash procedure adequately cleans these components.
-
Hardware Check: If carryover persists, inspect the injection valve, sample loop, and fittings for any wear or dead volume that could trap the sample.[11][12]
Issue 3: Low Signal Intensity
Question: The signal intensity for my this compound peak is lower than expected. What are the potential reasons and solutions?
Answer: Low signal intensity can stem from issues with the sample, the LC separation, or the mass spectrometer settings.
-
Mass Spectrometer Parameters:
-
Ionization Source: Ensure the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound. A lower than usual capillary voltage combined with a high source temperature can sometimes enhance the signal for similar analytes.[13]
-
Cone Voltage/Declustering Potential: This parameter is critical for efficient ion transmission. Optimize the cone voltage specifically for the m/z of this compound.[14]
-
Collision Energy: If performing MS/MS, optimize the collision energy to achieve the most intense and stable fragment ions.
-
-
Sample Preparation: Inefficient extraction from the sample matrix can lead to low recovery and thus a weak signal. Re-evaluate your sample preparation method (e.g., SPE, LLE) to ensure optimal recovery.[13]
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can impact ionization efficiency. For example, while formic acid is common for positive mode ESI, in some cases, adduct formation (e.g., with ammonium) might provide a better signal.[14]
Data Presentation
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound, providing a starting point for method development.
| Parameter | Reversed-Phase Method | HILIC Method |
| Column | Raptor Biphenyl (or similar) | Acclaim Mixed-Mode HILIC-1 (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Formate in Water, pH 4.5 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Acetonitrile |
| Gradient | Gradient elution, e.g., 5-95% B | Gradient elution, e.g., 95-40% B |
| Flow Rate | 0.4 - 0.8 mL/min | 0.25 - 0.8 mL/min |
| Column Temperature | 30 - 40 °C | 20 - 30 °C |
| Injection Volume | 5 - 10 µL | 1 - 5 µL |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 167.2 | 167.2 |
| Product Ion (m/z) | 134.1 | 134.1 |
| Cone Voltage | Analyte Dependent (e.g., 30-50 V) | Analyte Dependent (e.g., 30-50 V) |
| Collision Energy | Analyte Dependent (e.g., 15-25 eV) | Analyte Dependent (e.g., 15-25 eV) |
Experimental Protocols
This section provides a detailed methodology for a standard LC-MS/MS analysis of this compound in a biological matrix, such as urine, using Solid Phase Extraction (SPE) for sample cleanup.
1. Sample Preparation (SPE)
-
Sample Pre-treatment: To 0.5 mL of urine, add 0.5 mL of 20 mM ammonium acetate (pH 4) and 100 µL of an internal standard working solution.[15]
-
SPE Cartridge Conditioning: Condition a Strata-X-C SPE cartridge (or equivalent) with 2 mL of methanol followed by 2 mL of 20 mM ammonium acetate (pH 4).[15]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 20 mM ammonium acetate (pH 4) to remove interferences.
-
Elution: Elute the this compound from the cartridge with 2 mL of methanol containing 5% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: Raptor Biphenyl, 2.7 µm, 100 x 2.1 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-60% B
-
3.0-3.1 min: 60-90% B
-
3.1-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
This compound: 167.2 -> 134.1
-
-
Optimized MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Energy: 20 eV
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shape of this compound.
Caption: Relationship between experimental parameters and peak shape.
References
- 1. support.waters.com [support.waters.com]
- 2. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [mospace.umsystem.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of Glycerol, Propylene Glycol, and Nicotine as the Main Components in Refill Liquids for Electronic Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HILIC Troubleshooting | Thermo Fisher Scientific - AU [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lctsbible.com [lctsbible.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Deuterium exchange potential of Nicotine-d4 in acidic or basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for deuterium exchange in Nicotine-d4 under acidic and basic experimental conditions. Understanding the stability of deuterated internal standards is critical for the accuracy and reliability of quantitative analytical methods.
Troubleshooting Guides
Issue 1: Decrease in this compound Signal Intensity or m/z Shift Over Time
-
Question: I am observing a progressive decrease in the signal intensity of my this compound internal standard, or a shift in its mass-to-charge ratio (m/z) during my LC-MS analysis. What is the likely cause?
-
Answer: A time-dependent decrease in signal intensity or a downward shift in the m/z value of this compound strongly suggests deuterium-hydrogen (D-H) exchange, also known as back-exchange. This phenomenon occurs when the deuterium atoms on the this compound molecule are replaced by protons (hydrogen atoms) from the surrounding solvent or matrix. This process is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.
Issue 2: Inaccurate or Irreproducible Quantitative Results
-
Question: My quantitative results for the target analyte are inconsistent and show poor reproducibility when using this compound as an internal standard. Could this be related to deuterium exchange?
-
Answer: Yes, instability of the internal standard is a common cause of inaccurate and imprecise quantitative data. If this compound is undergoing deuterium exchange, its chemical structure and mass are altered, leading to a misrepresentation of the internal standard's concentration. This can result in either an overestimation or underestimation of your target analyte's concentration, depending on the direction of the isotopic exchange.
Issue 3: Unexpected Peaks in the Mass Spectrum
-
Question: I am observing unexpected peaks in my mass spectrum near the expected m/z of my analyte and this compound. Could this be related to deuterium exchange?
-
Answer: The appearance of unexpected peaks corresponding to partially deuterated or non-deuterated nicotine could be a direct result of deuterium exchange. As the deuterium atoms on this compound are replaced by hydrogen, ions with different m/z values will be generated, leading to a more complex and potentially misleading mass spectrum.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is deuterium exchange most likely to occur for this compound?
Q2: How does temperature affect the deuterium exchange of this compound?
A2: Higher temperatures increase the rate of chemical reactions, including deuterium exchange. To minimize the risk of exchange, it is recommended to keep samples, standards, and autosampler vials cooled throughout the experimental workflow.
Q3: Where on the this compound molecule is deuterium exchange most likely to occur?
A3: Nicotine has two nitrogen atoms: one in the pyridine ring and one in the pyrrolidine ring. The acidity of the protons attached to the carbon atoms adjacent to these nitrogens will influence their susceptibility to exchange. While the deuterium atoms in commercially available this compound are typically placed on the pyridine ring, the potential for exchange at these positions under harsh acidic or basic conditions should be considered.
Q4: How can I assess the stability of my this compound internal standard in my specific experimental conditions?
A4: A stability study should be performed under your specific experimental conditions. This involves incubating a solution of this compound in your sample matrix or mobile phase and monitoring its mass spectrometric signal over a time course. A significant change in the signal intensity or the appearance of lower mass ions would indicate deuterium exchange.
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol provides a general framework for evaluating the stability of this compound and its susceptibility to deuterium exchange in your analytical method.
Objective: To determine the stability of this compound under specific acidic or basic conditions over a defined time period.
Materials:
-
This compound standard solution
-
Your specific acidic or basic solution (e.g., mobile phase, extraction buffer)
-
LC-MS system
Methodology:
-
Prepare Test Solutions: Prepare a series of solutions of this compound at a known concentration in your acidic or basic test solution.
-
Time-Point Incubation: Aliquot the test solutions into separate vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubation Conditions: Store the vials under the conditions you are investigating (e.g., room temperature, 4°C, or elevated temperature).
-
Sample Analysis: At each designated time point, inject an aliquot of the corresponding solution directly into the LC-MS system.
-
Data Analysis:
-
Monitor the peak area of the this compound m/z. A significant decrease over time suggests degradation or exchange.
-
Monitor for the appearance of peaks corresponding to partially deuterated or non-deuterated nicotine (i.e., m/z values lower than this compound). An increase in these peaks is a direct indication of deuterium exchange.
-
Quantitative Data Summary
While specific kinetic data for the deuterium exchange of this compound under various pH conditions is not extensively published, the following table provides a qualitative summary of the expected stability based on general chemical principles and studies on related compounds.
| Condition | pH Range | Temperature | Expected Stability of this compound | Potential for Deuterium Exchange |
| Acidic | 1 - 4 | Ambient | Generally stable molecular structure | Possible, rate increases with decreasing pH |
| Neutral | 6 - 8 | Ambient | Stable | Low |
| Basic | 10 - 14 | Ambient | Potential for molecular degradation | Possible, rate increases with increasing pH |
Note: A study on non-deuterated nicotine showed stability in acidic solution (0.1 N HCl at 60°C) but degradation in alkaline medium (0.1 N NaOH at 60°C). This suggests that at high pH, the chemical integrity of the nicotine molecule itself may be compromised, which is a separate issue from deuterium exchange.
Visualizations
Experimental Workflow for Assessing this compound Stability
Caption: Experimental workflow for assessing the stability of this compound.
Logical Relationship of Factors Influencing Deuterium Exchange
Caption: Key factors that can influence the rate of deuterium exchange.
Stability of Nicotine-d4 in processed samples and autosampler vials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Nicotine-d4 in processed samples and autosampler vials. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a deuterated form of nicotine, where four hydrogen atoms have been replaced with deuterium atoms. It is commonly used as a stable isotope-labeled (SIL) internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to nicotine, it can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of nicotine in biological samples.
Q2: What are the general storage recommendations for this compound stock solutions?
A2: this compound stock solutions, typically dissolved in a solvent like acetonitrile or methanol, should be stored at low temperatures to ensure long-term stability. Manufacturers often recommend storage at -20°C in tightly sealed containers to prevent solvent evaporation and degradation. For short-term use, refrigeration at 2-8°C is acceptable. It is crucial to allow the solution to warm to room temperature before opening to avoid condensation, which could alter the concentration.
Q3: How stable is this compound in processed biological samples (e.g., plasma, urine)?
A3: The stability of this compound in a processed biological matrix depends on the storage conditions, the nature of the matrix, and the sample preparation method. Generally, for bioanalytical methods, stability is assessed under various conditions as outlined by regulatory guidelines. These include bench-top stability at room temperature, multiple freeze-thaw cycles, and long-term storage at -20°C or -80°C. While specific quantitative data for this compound across all conditions is not extensively published in a single source, a study on nicotine-related compounds, including their deuterated internal standards, found that prepared samples were stable for at least seven days when stored in an autosampler at 4°C in vials with unperforated septa.[1]
Q4: What factors can affect the stability of this compound in autosampler vials?
A4: Several factors can impact the stability of this compound in autosampler vials:
-
Temperature: Elevated temperatures can accelerate degradation. Most autosamplers are equipped with cooling functions, and maintaining a low temperature (e.g., 4°C) is recommended.
-
Light Exposure: Nicotine and its analogs can be susceptible to photodegradation. Using amber or opaque vials can mitigate this.
-
Solvent Composition: The pH and composition of the reconstitution solvent can influence stability.
-
Septa Type: The type of vial septa can affect stability. A study showed that samples were stable for a longer period in vials with unperforated septa compared to perforated septa, likely due to reduced solvent evaporation and exposure to air.[1]
-
Adsorption: Nicotine compounds can sometimes adsorb to the surface of glass or plastic vials, leading to a decrease in the effective concentration.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting this compound Response
Symptoms:
-
The peak area of this compound is highly variable across a single analytical run.
-
A consistent upward or downward trend in the this compound peak area is observed over the course of the run.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure that the internal standard is added precisely and consistently to all samples, standards, and quality controls (QCs). Use calibrated pipettes and verify dispensing volumes. |
| Autosampler Issues | Check the autosampler for proper function, including injection volume accuracy and potential for air bubbles in the syringe. Ensure the vial septa are being pierced correctly and are not causing needle blockage. |
| Solvent Evaporation | If the run time is long, solvent evaporation from the vials can concentrate the sample. Ensure vial caps are securely fastened. For extended runs, consider using vial caps with pre-slit septa designed to minimize evaporation after piercing. A study has shown better stability with unperforated septa for storage.[1] |
| Degradation in the Autosampler | The temperature of the autosampler may be too high. Verify that the cooling system is functioning correctly and is set to an appropriate temperature (e.g., 4°C). |
| Source Instability (MS) | The ion source of the mass spectrometer may be dirty, leading to inconsistent ionization. Clean the ion source according to the manufacturer's recommendations. |
Issue 2: Low this compound Response in All Samples
Symptoms:
-
The peak area of this compound is significantly lower than expected in all samples, including standards and QCs.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect IS Concentration | Verify the concentration of the this compound stock and working solutions. An error in dilution is a common cause. |
| Degradation of Stock Solution | The this compound stock solution may have degraded. Prepare a fresh working solution from the stock. If the problem persists, open a new vial of the stock solution. Ensure stock solutions are stored under recommended conditions.[2] |
| Sample Extraction Issues | The extraction procedure may be inefficient, leading to poor recovery of both nicotine and this compound. Re-evaluate the extraction method. |
| Ion Suppression | Components from the sample matrix may be co-eluting with this compound and suppressing its ionization. Adjust the chromatography to better separate this compound from interfering matrix components. |
| Instrumental Problem | There may be an issue with the mass spectrometer settings or a blockage in the LC system. Check the instrument parameters and perform system suitability tests. |
Data Presentation: Stability of Nicotine-Related Compounds
While extensive quantitative data specifically for this compound is limited in publicly available literature, the following table summarizes typical stability results for nicotine-related compounds and their deuterated internal standards in processed samples, based on a published study.[1] The acceptance criterion for stability is often that the mean concentration of the test samples should be within ±15% of the nominal concentration.
| Stability Test | Storage Conditions | Duration | Results |
| Autosampler Stability | 4°C in vials with unperforated septa | 7 days | Stable |
| Autosampler Stability | 4°C in vials with perforated septa | 3 days | Stable |
| Stock Solution Stability | -18°C | 1 year | Stable |
| Calibration Standard Stability | 4-6°C | 6 months | Stable |
Experimental Protocols
Protocol 1: Autosampler Stability Assessment of this compound
Objective: To evaluate the stability of this compound in processed samples stored in the autosampler under typical analytical conditions.
Methodology:
-
Prepare a set of quality control (QC) samples at low and high concentrations by spiking a known amount of nicotine and this compound into a blank biological matrix (e.g., human plasma).
-
Process these QC samples using the established extraction procedure.
-
Reconstitute the final extracts in a suitable solvent.
-
Analyze a subset of these QC samples (at least n=3 for each concentration) immediately (T=0) against a freshly prepared calibration curve.
-
Place the remaining QC samples in the autosampler set to the intended analytical temperature (e.g., 4°C).
-
Re-analyze the QC samples after a specified duration (e.g., 24, 48, and 72 hours).
-
Calculate the mean concentration and percentage deviation from the nominal concentration for each time point. The samples are considered stable if the mean concentration is within ±15% of the nominal value.
Protocol 2: Freeze-Thaw Stability Assessment of this compound
Objective: To determine the stability of this compound in a biological matrix subjected to multiple freeze-thaw cycles.
Methodology:
-
Prepare a set of QC samples at low and high concentrations in the biological matrix.
-
Analyze a subset of these QC samples (T=0) that have not been frozen.
-
Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for another 12 hours. Repeat this cycle for the desired number of iterations (typically three).
-
After the final thaw, process the QC samples and analyze them against a freshly prepared calibration curve.
-
Compare the results to the T=0 samples. The stability is acceptable if the mean concentration is within ±15% of the nominal concentration.
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for inconsistent this compound response.
References
Overcoming co-eluting interferences with Nicotine-d4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Nicotine-d4 as an internal standard in analytical experiments, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in analytical methods?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used for the quantification of nicotine in various biological matrices such as plasma, urine, hair, and brain tissue.[1][2][3] Its chemical and physical properties are very similar to nicotine, allowing it to mimic the behavior of the analyte during sample preparation and analysis. This helps to correct for variability in sample processing and instrumental analysis, thereby improving the accuracy and precision of the results.[4]
Q2: What are the common sources of co-eluting interferences in nicotine analysis?
A2: Co-eluting interferences, often referred to as matrix effects, are a significant challenge in LC-MS/MS-based bioanalysis.[5] These interferences can arise from endogenous components of the biological matrix (e.g., lipids, phospholipids, proteins) or exogenous sources introduced during sample handling and preparation (e.g., anticoagulants, reagents). Matrix effects can lead to ion suppression or enhancement, affecting the ionization efficiency of the analyte and internal standard, which can compromise the accuracy of the results.[5]
Q3: Can this compound be affected by co-eluting interferences?
A3: Yes, while this compound is designed to compensate for matrix effects, it can also be affected by them. If a co-eluting substance specifically suppresses or enhances the ionization of this compound differently than nicotine, it can lead to inaccurate quantification. Therefore, it is crucial to develop a robust chromatographic method that separates nicotine and its internal standard from potential interferences.
Q4: What are the typical MRM transitions for Nicotine and this compound?
A4: Multiple Reaction Monitoring (MRM) is a highly selective technique used in tandem mass spectrometry. The selection of precursor and product ions is critical for specificity. Below is a table summarizing typical MRM transitions for nicotine and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Nicotine | 163.10 | 117.15 | 130.05, 132.20 |
| This compound | 167.15 | 121.05 | 134.05 |
| Nicotine | 163.15 | 132.10 | 117.07 |
| This compound | 167.16 | 136.64 | - |
Data compiled from multiple sources.[1][6]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the analysis of nicotine using this compound as an internal standard.
Q1: I am observing high variability in the this compound peak area across my sample batch. What could be the cause and how can I troubleshoot this?
A1: High variability in the internal standard response can compromise the accuracy of your results.[4] Here is a step-by-step guide to troubleshoot this issue:
Step 1: Investigate Sample Preparation
-
Pipetting Errors: Ensure that the same amount of this compound is added to every sample, including calibration standards and quality controls (QCs).[4] Verify the calibration and performance of your pipettes.
-
Inconsistent Extraction Recovery: The extraction method (e.g., Solid Phase Extraction, Liquid-Liquid Extraction) should be consistent across all samples. Variations in extraction efficiency can lead to different amounts of this compound reaching the analytical instrument. Review your extraction protocol for any potential inconsistencies.
Step 2: Examine for Matrix Effects
-
Differential Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement for this compound.[5] To assess this, you can perform a post-extraction addition experiment. Compare the response of this compound in a blank matrix extract spiked after extraction to the response in a pure solvent. A significant difference indicates the presence of matrix effects.
-
Chromatographic Separation: Ensure that your chromatographic method effectively separates this compound from co-eluting matrix components.[5] You may need to optimize the gradient, mobile phase composition, or even the analytical column to improve separation.
Step 3: Check for Instrumental Issues
-
Injector Performance: Inconsistent injection volumes can lead to variability in the peak area. Check the autosampler for any signs of malfunction.
-
Ion Source Contamination: A dirty ion source can cause a gradual decrease in signal intensity over a run.[7] Regularly clean the ion source as part of your instrument maintenance routine.
Q2: I suspect a co-eluting interference with the same MRM transition as this compound. How can I confirm this and what are the solutions?
A2: A co-eluting interference with the same MRM transition is a serious issue that can lead to falsely elevated internal standard responses and, consequently, underestimation of the analyte concentration.
Confirmation:
-
Analyze a Blank Matrix Sample: Inject a blank matrix sample (without the internal standard) and monitor the MRM channel for this compound. The absence of a peak at the expected retention time of this compound indicates no direct interference.
-
Use a Different Qualifier Ion: If your mass spectrometer is capable, monitor a second, qualifier MRM transition for this compound.[1] If the ratio of the quantifier to qualifier ion is inconsistent across samples, it suggests the presence of an interference in one of the channels.
-
Chromatographic Peak Shape: Examine the peak shape of this compound. A distorted or broad peak may indicate the presence of a co-eluting compound.
Solutions:
-
Optimize Chromatography: The most effective solution is to improve the chromatographic separation.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between this compound and the interfering peak.
-
Column Chemistry: Try a different column with an alternative stationary phase chemistry (e.g., HILIC, mixed-mode) to alter the selectivity.[8]
-
-
Sample Preparation: Enhance your sample clean-up procedure to remove the interfering compound. This could involve using a more selective solid-phase extraction (SPE) sorbent or a different liquid-liquid extraction (LLE) solvent system.[6][8]
Experimental Protocols
Generic LC-MS/MS Method for Nicotine Analysis in Plasma
This protocol provides a general workflow for the quantification of nicotine in plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Analytical Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: As listed in the table above.
References
- 1. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. (±)-ニコチン-d4 溶液 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 4. fda.gov [fda.gov]
- 5. eijppr.com [eijppr.com]
- 6. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 7. Direct Quantitative Analysis of Nicotine Alkaloids from Biofluid Samples using Paper Spray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Nicotine-d4 Extraction
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Nicotine-d4, a crucial internal standard in many analytical methods.
Troubleshooting Guide: Poor Recovery of this compound
Low recovery of your deuterated internal standard can compromise the accuracy and reliability of your analytical results. This guide provides a systematic approach to identifying and resolving the root cause of poor this compound recovery.
My this compound recovery is low. What are the first steps to troubleshoot this issue?
When encountering low recovery, it is essential to systematically evaluate each stage of your extraction protocol. The following flowchart outlines a logical troubleshooting workflow. Start by examining your sample preparation, followed by the extraction and elution steps.
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about this compound extraction.
Q1: What is a typical expected recovery for this compound?
A1: The recovery of this compound can vary significantly depending on the matrix (e.g., plasma, urine, hair), the extraction method (LLE vs. SPE), and the specific protocol used. However, well-optimized methods should yield consistent and reproducible recovery. The table below summarizes reported recovery rates from various studies. It is important to establish the expected recovery within your own laboratory as part of method validation.
| Matrix | Extraction Method | Reported Recovery Range (%) |
| Plasma | Supported Liquid Extraction (SLE) | 72% |
| Hair | Supported Liquid Extraction (SLE) | 50% |
| Plasma/Urine | Solid-Phase Extraction (SPE) | 52 - 88% |
| Urine | Solid-Phase Extraction (SPE) | 51 - 118% |
| Serum | Solid-Phase Extraction (SPE) | ~61% |
| Nicotine Pouches | Liquid Extraction | 78 - 110% |
Q2: How does pH affect the extraction of this compound?
A2: pH is a critical factor in the extraction of nicotine and its deuterated analogs. Nicotine is a weak base with two pKa values (approximately 3.1 and 8.0). To ensure efficient extraction into an organic solvent during LLE, the pH of the aqueous sample must be adjusted to be well above the higher pKa value. At a pH greater than 8, nicotine exists predominantly in its un-ionized, free-base form, which is significantly more soluble in organic solvents. Conversely, at acidic pH, nicotine is protonated and more water-soluble, which is a principle used in some SPE elution steps.
Q3: What are the best solvents for liquid-liquid extraction (LLE) of this compound?
A3: The choice of solvent is crucial for successful LLE. A good extraction solvent should have high affinity for the free base form of nicotine, be immiscible with water, and have a low boiling point for easy evaporation. Commonly used solvents include:
-
Diethyl ether
-
Dichloromethane (DCM)
-
Chloroform
-
Hexane
-
Petroleum ether
Often, a mixture of solvents is used to optimize polarity and extraction efficiency. For example, a mixture of diethyl ether and dichloromethane is a common choice. Some protocols also include a small amount of a more polar solvent like isoamyl alcohol to improve recovery and prevent emulsions.
Q4: Can you provide a general protocol for Solid-Phase Extraction (SPE) of this compound from plasma?
A4: The following is a generalized protocol for SPE of this compound from plasma. Note that specific volumes, sorbents, and solutions may need to be optimized for your particular application and instrumentation.
Experimental Protocol: Solid-Phase Extraction of this compound from Human Plasma
This protocol is a representative example and may require optimization.
-
Sample Preparation:
-
To 200 µL of human plasma in a microcentrifuge tube, add the working solution of this compound internal standard.
-
Add 200 µL of a protein precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Q5: What are matrix effects and how can they impact this compound recovery?
A5: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[1] In the context of LC-MS/MS analysis, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can adversely affect the accuracy and precision of quantification.[1] Even if the physical recovery of this compound from the extraction is high, matrix effects can make it appear as though the recovery is poor.
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.[1] Since this compound is chemically identical to the analyte of interest (nicotine) and co-elutes, it will experience the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects can be normalized. If you suspect significant matrix effects are still impacting your results, further sample cleanup or chromatographic optimization may be necessary.
References
Impact of different biological matrices on Nicotine-d4 signal
Welcome to the technical support center for the bioanalysis of Nicotine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the quantification of this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a stable isotope-labeled (SIL) internal standard of nicotine. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard.[1] Because this compound is chemically and physically almost identical to the analyte (nicotine), it co-elutes and experiences similar matrix effects during sample preparation, chromatography, and ionization.[1][2] This allows for accurate correction of signal variations, leading to more precise and reliable quantification of nicotine in complex biological samples.[2]
Q2: What are "matrix effects" and how do they impact this compound signal?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, interfering components present in the biological sample.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy of quantification.[3] Endogenous substances like salts, proteins, and phospholipids are the primary contributors to matrix effects and their composition varies significantly across different biological fluids like plasma, urine, and saliva.[3] While this compound is designed to compensate for these effects, significant or differential matrix effects between the analyte and the internal standard can still lead to inaccurate results.[4]
Q3: Which biological matrices are most challenging for this compound analysis?
Each biological matrix presents unique challenges. Plasma is complex due to its high protein content, which often requires precipitation or more extensive cleanup.[5][6][7] Urine can have high salt content and variability in pH and metabolite concentrations, which can affect extraction efficiency and cause ion suppression.[8][9][10] Saliva is generally considered a cleaner matrix but can have issues with viscosity and the presence of enzymes. The choice of matrix often depends on the specific research question, with plasma and urine being common for pharmacokinetic and exposure studies.[11]
Q4: What are the typical matrix effect values observed for nicotine analysis in different biological fluids?
The matrix effect for nicotine and its internal standards can vary depending on the sample preparation and analytical method used. A review of various HPLC-MS methods reported a matrix effect range of 75.96% to 126.8% for nicotine and cotinine across different biological matrices.[12] One study that analyzed nicotine in plasma and hair reported matrix effects of 90% in plasma and 100% in hair.[13] Another study, utilizing a specific solid-phase extraction method, successfully minimized the matrix effect to less than or equal to 19% in both plasma and urine.[11]
Troubleshooting Guide
Issue 1: Low or Inconsistent this compound Signal Intensity
-
Possible Cause: Ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering substances. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][6]
-
Chromatographic Separation: Modify the LC method to improve the separation of this compound from the region of significant matrix effects. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[9]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating ion suppression. However, ensure the diluted concentration of the analyte remains within the linear range of the assay.
-
Post-Column Infusion Study: Perform a post-column infusion experiment to identify the retention time windows where significant ion suppression occurs. This will help in adjusting the chromatography to move the analyte peak away from these zones.
-
Issue 2: Poor Reproducibility of this compound Signal Across a Batch
-
Possible Cause: Inconsistent sample processing or instrumental instability.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure uniform handling of all samples, including consistent thawing times, vortexing durations, and extraction times.[14]
-
Check for Instrumental Drift: Inject a standard solution at regular intervals throughout the run to monitor for any drift in the MS signal. If drift is observed, instrument cleaning and recalibration may be necessary.
-
Evaluate Internal Standard Addition: Verify that the internal standard solution is being added accurately and consistently to all samples. An error in this step can lead to significant variability.
-
Issue 3: this compound Signal is Present in Blank Matrix Samples
-
Possible Cause: Contamination of the blank matrix or carryover from previous injections.
-
Troubleshooting Steps:
-
Source a Certified Blank Matrix: Obtain a new lot of blank matrix from a reputable supplier that is certified to be free of nicotine.
-
Optimize Wash Steps: Improve the wash steps in the LC method between injections to prevent carryover. This may involve using a stronger wash solvent or increasing the wash volume and duration.
-
Check for Contamination Sources: Investigate potential sources of nicotine contamination in the laboratory environment, such as tobacco use by personnel or contaminated labware.
-
Quantitative Data Summary
The following table summarizes the impact of different biological matrices on nicotine analysis, including reported matrix effects and recovery rates from various studies.
| Biological Matrix | Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Reference |
| Plasma | Supported Liquid Extraction (SLE) | 90 | 72 | [13] |
| Plasma | Solid-Phase Extraction (SPE) | ≤19 | 52-88 | [11] |
| Plasma | Protein Precipitation | Not specified | 76.8-96.4 | [15] |
| Urine | Solid-Phase Extraction (SPE) | ≤19 | 51-118 | [11] |
| Urine | Liquid-Liquid Extraction (LLE) | Not specified | Not specified | [8] |
| Saliva | Solid-Phase Extraction (SPE) | Not specified | 93-94 (cotinine) | [16] |
| Hair | Supported Liquid Extraction (SLE) | 100 | 50 | [13] |
Note: Matrix effect is often calculated as (Peak response in presence of matrix / Peak response in absence of matrix) x 100%. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols
1. Nicotine Analysis in Human Plasma using Supported Liquid Extraction (SLE)
-
Sample Preparation:
-
Pipette 25 µL of plasma samples into a 96-well plate.
-
Add 220 µL of water containing 4 ng/mL of this compound.
-
Transfer the contents to a 96-well SLE plate.
-
Elute with 2 x 500 µL of 95:5 dichloromethane:isopropanol (v:v) into a new 96-well plate containing 100 µL of 300 mM methanolic hydrochloric acid.
-
Dry the samples under nitrogen at 40°C.
-
Reconstitute in 100 µL of 10:90 methanol:water.[13]
-
-
LC-MS/MS Conditions:
-
Column: Details of the specific column used can be found in the cited reference.
-
Mobile Phase: A gradient of methanol and water is typically used.[13]
-
MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions for nicotine and this compound. The specific m/z transitions are m/z 163.10 → 117.15 for nicotine and m/z 167.15 → 121.05 for this compound.[13]
-
2. Nicotine Analysis in Human Urine using Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
Mix a 250 µL aliquot of urine with 40 µL of internal standard solution (containing this compound) and 50 µL of 5 N sodium hydroxide.
-
Add 1.5 mL of 50:50 methylene chloride:diethyl ether and stir for 1.5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer 1 mL of the organic phase to a new vial and add 10 µL of 0.25 N hydrochloric acid.
-
Evaporate to dryness under a gentle stream of nitrogen at 35 °C.
-
Reconstitute the dried extract with 200 µL of water.[8]
-
-
LC-MS/MS Conditions:
-
Column: A C18 or similar reversed-phase column is commonly used.
-
Mobile Phase: A gradient of mobile phases compatible with LC-MS, such as water with a small amount of formic acid and acetonitrile, is typical.
-
MS Detection: MRM is used to monitor the precursor and product ions for nicotine and this compound.[8]
-
3. Nicotine Analysis in Human Saliva using Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
Add 100 µL of saliva to a well in a 96-well plate, followed by 200 µL of water.
-
Add 100 µL of internal standard solution containing this compound.
-
Perform solid-phase extraction using a suitable SPE plate. The specific sorbent and wash/elution solvents will depend on the chosen SPE product.[16]
-
-
LC-MS/MS Conditions:
-
Column: A suitable analytical column for the separation of nicotine is required.
-
Mobile Phase: The mobile phase composition will be optimized for the chosen column and to achieve good peak shape for nicotine.
-
MS Detection: MRM in positive ion mode is used for detection and quantification.[16]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. criver.com [criver.com]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 9. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotine and Cotinine Analysis in Urine by LC-MS/MS | Phenomenex [phenomenex.com]
- 11. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
Optimizing injection volume and solvent for Nicotine-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume and solvent for Nicotine-d4 analysis by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis, with a focus on problems related to injection volume and solvent composition.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My this compound peak is showing significant tailing, fronting, or is split. What are the likely causes and solutions?
-
Answer: Poor peak shape is a common issue that can often be traced back to the injection conditions.
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1][2][3][4] The strong solvent can carry the analyte band down the column in a diffuse manner before chromatography properly begins.
-
Injection Volume Overload: Injecting too large a volume of sample can lead to column overload and result in broadened or split peaks.[5]
-
Solution: A general guideline is to keep the injection volume to 1-2% of the total column volume. To find the optimal volume, start with a small injection and incrementally increase it, monitoring peak shape and resolution.
-
-
Column Contamination or Void: A contaminated guard column, a partially blocked column frit, or a void at the head of the analytical column can all lead to peak splitting.[3]
-
Solution: Flush the column thoroughly. If the problem persists, try replacing the guard column or the analytical column.
-
-
Issue 2: Poor Reproducibility and Precision
-
Question: I'm observing poor area precision and inconsistent results between injections. What could be the cause?
-
Answer: Inconsistent results are often related to the injection process or sample preparation.
-
Autosampler Issues: Inconsistent injection volumes from the autosampler can lead to poor precision.
-
Solution: Ensure the autosampler is properly calibrated and maintained. Check for air bubbles in the sample syringe and transfer lines.[5]
-
-
Partial Loop Fills: If you are using a partial loop filling method, the reproducibility is highly dependent on the syringe and injection technique.
-
Solution: For better precision with partial loop fills, ensure the injection volume is less than half the loop volume. For the highest precision, use a full loop injection, ensuring you inject a sample volume that is at least twice the loop volume.
-
-
Sample Evaporation: If samples are left uncapped in the autosampler for extended periods, the solvent can evaporate, leading to an increase in analyte concentration and inconsistent results.
-
Solution: Use appropriate vial caps and septa. Consider using a cooled autosampler if available.
-
-
Issue 3: High Background Noise or Matrix Effects
-
Question: I am experiencing high background noise or significant ion suppression/enhancement in my this compound analysis. How can I mitigate this?
-
Answer: High background noise and matrix effects are common in LC-MS/MS analysis, particularly with complex biological samples.
-
Insufficient Sample Cleanup: The presence of co-eluting matrix components can interfere with the ionization of this compound, leading to ion suppression or enhancement.
-
Solution: Implement a more rigorous sample preparation method. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly effective at removing interfering substances.[1]
-
-
Contaminated Solvents or System: Contaminants in the mobile phase, reconstitution solvent, or the LC-MS/MS system itself can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and reagents. Regularly flush the LC system and mass spectrometer to remove any accumulated contaminants.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting injection volume for this compound analysis?
A1: A good starting point is typically between 1 µL and 10 µL. However, the optimal injection volume depends on several factors, including the column dimensions, sample concentration, and the sensitivity of the mass spectrometer. For UHPLC columns with smaller internal diameters (e.g., 2.1 mm), a smaller injection volume (e.g., 1-2 µL) is recommended to minimize band broadening. For standard HPLC columns (e.g., 4.6 mm ID), you can often inject larger volumes. It is always best to perform an injection volume loading study to determine the maximum volume that can be injected without compromising peak shape and resolution.
Q2: What is the best solvent to dissolve my extracted this compound sample in before injection?
A2: The ideal reconstitution solvent is the initial mobile phase of your chromatographic gradient.[2] This ensures that the sample solvent is compatible with the analytical column's environment, leading to good peak shape. If your sample is not soluble in the initial mobile phase, use a solvent that is as weak as or weaker than the initial mobile phase. Commonly used reconstitution solvents for this compound analysis include mixtures of methanol and water or acetonitrile and water.[6][7]
Q3: Can I inject my sample in a pure organic solvent like acetonitrile or methanol?
A3: While it is possible, injecting in 100% organic solvent is generally not recommended, especially if your initial mobile phase has a high aqueous content.[4] This can lead to poor peak shape, particularly for early eluting peaks. If you must use a strong solvent due to solubility issues, keep the injection volume as small as possible.[1]
Q4: How does the injection volume affect the sensitivity of my assay?
A4: Increasing the injection volume will generally increase the peak area and thus the sensitivity of the assay, up to a certain point. However, beyond the optimal injection volume, you will experience column overload, leading to peak broadening and a potential decrease in the signal-to-noise ratio. The goal is to find a balance between sensitivity and good chromatography.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Urine
This protocol is adapted from a method for the analysis of nicotine and related compounds in urine.[8]
-
Sample Preparation:
-
Pipette 250 µL of urine into a 4 mL glass vial.
-
Add 40 µL of the internal standard solution (this compound in methanol).
-
Add 50 µL of 5 N sodium hydroxide.
-
-
Extraction:
-
Add 1.5 mL of a 50:50 mixture of methylene chloride and diethyl ether.
-
Stir for 1.5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer 1 mL of the organic phase to a 1.5 mL HPLC vial.
-
Add 10 µL of 0.25 N hydrochloric acid.
-
Evaporate the sample to dryness at 35 °C under a gentle stream of nitrogen.
-
Reconstitute the dried extract with 200 µL of water.[8]
-
Protocol 2: Protein Precipitation for this compound in Plasma
This protocol is a simplified representation of a protein precipitation method.
-
Sample Preparation:
-
Pipette 25 µL of plasma into a microcentrifuge tube.
-
Add 100 µL of acetonitrile containing the internal standard (this compound).
-
-
Precipitation:
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Injection:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Reference |
| LC Column | C18 or Biphenyl | [1][6] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate | [6][9] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | [6] |
| Flow Rate | 0.3 - 0.5 mL/min | [6][7] |
| Injection Volume | 2 - 15 µL | [6][7] |
| Column Temperature | 40 - 55 °C | [1][6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MRM Transition | m/z 167.1 -> 136.1 (example) | [8] |
Table 2: Representative Performance Data for Nicotine Analysis
| Parameter | Value | Reference |
| Calibration Range | 1 - 500 ng/mL | [10] |
| Intra-assay Precision (CV) | < 5% | [6] |
| Inter-assay Precision (CV) | < 10% | [6] |
| Accuracy | 85 - 115% | [6] |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor peak shape in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Injectors Troubleshooting Guide by IDEX Health & Science [idex-hs.com]
- 3. agilent.com [agilent.com]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and the Role of CYP2A6 in Nicotine Metabolite-mediated Oxidative Stress in SVGA Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. criver.com [criver.com]
Validation & Comparative
Validation of an Analytical Method Using Nicotine-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of nicotine is crucial in various fields, from clinical and toxicological studies to the quality control of nicotine-containing products. The validation of an analytical method ensures the reliability and accuracy of the results. The use of an internal standard (IS) is a widely accepted practice to improve method performance, and stable isotope-labeled internal standards, such as Nicotine-d4, are considered the gold standard for mass spectrometry-based assays.[1] This guide provides an objective comparison of analytical methods with and without an internal standard, supported by experimental data and detailed protocols for validating a method for nicotine quantification using this compound.
Internal Standard vs. External Standard: A Comparative Overview
An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, including calibrators and quality control samples.[2] Its primary function is to correct for the variability in sample preparation and instrument response. This compound, a deuterated analog of nicotine, is an ideal internal standard for nicotine analysis as it co-elutes with nicotine and exhibits similar ionization efficiency in mass spectrometry, but is distinguishable by its mass-to-charge ratio.[3][4]
| Feature | Method with Internal Standard (this compound) | Method with External Standard |
| Principle | Quantification is based on the ratio of the analyte response to the internal standard response. | Quantification is based on the absolute response of the analyte. |
| Accuracy | Often improved, especially in complex matrices or with multi-step sample preparation, by compensating for analyte loss.[2] | Can be compromised by matrix effects and variations in sample handling.[2] |
| Precision | Generally higher due to correction for variations in injection volume and instrument response. | More susceptible to variations in injection volume and instrument drift. |
| Sample Preparation | Tolerant to minor variations in extraction efficiency and sample volume. | Requires highly consistent and reproducible sample preparation. |
| Matrix Effects | Minimized, as the internal standard experiences similar matrix effects as the analyte. | Prone to signal suppression or enhancement from matrix components. |
| Cost | Higher due to the cost of the stable isotope-labeled internal standard. | Lower, as it does not require a specific internal standard compound. |
| Complexity | Slightly more complex due to the addition of the internal standard step. | Simpler workflow. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of an analytical method. The following protocols are based on common practices for the quantification of nicotine in biological matrices using LC-MS/MS with this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Nicotine Stock Solution (1 mg/mL): Accurately weigh and dissolve nicotine standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the nicotine stock solution with a suitable solvent (e.g., methanol:water, 50:50) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with the same solvent as the working standards.
Sample Preparation (Plasma)
-
Spiking: To 100 µL of the plasma sample, add 10 µL of the this compound internal standard working solution.[2]
-
Vortex: Briefly vortex the sample to ensure homogeneity.[2]
-
Protein Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile) to the sample.[2]
-
Vortex and Centrifuge: Vortex the sample for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[2]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2]
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
MRM Transitions:
-
Nicotine: e.g., m/z 163.2 → 130.1[5]
-
This compound: e.g., m/z 167.2 → 134.1
-
Data Presentation: Validation Parameters and Acceptance Criteria
The validation of the analytical method should assess its linearity, accuracy, precision, selectivity, limit of quantification (LOQ), and stability. The acceptance criteria are based on guidelines from regulatory bodies like the FDA and ICH.[5][6]
| Parameter | Methodology | Acceptance Criteria |
| Linearity | Analyze a set of at least 5 calibration standards over the expected concentration range. | Correlation coefficient (r²) > 0.99.[3] |
| Accuracy | Analyze quality control (QC) samples at low, medium, and high concentrations (at least 3 replicates at each level). | The mean value should be within ±15% of the nominal value (±20% for LOQ).[5] |
| Precision | Analyze QC samples at low, medium, and high concentrations (at least 5 replicates at each level) on the same day (intra-day) and on different days (inter-day). | The coefficient of variation (%CV) should not exceed 15% (20% for LOQ).[4] |
| Selectivity | Analyze blank matrix samples from at least 6 different sources to check for interferences at the retention times of nicotine and this compound. | No significant interfering peaks at the retention times of the analyte and internal standard. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision within ±20%. |
| Stability | Assess the stability of nicotine in the matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, long-term). | The mean concentration should be within ±15% of the nominal concentration. |
Visualizations
Experimental Workflow for Method Validation
Caption: Experimental workflow for the validation of an analytical method for nicotine using this compound.
Role of Internal Standard in Correcting Variability
Caption: How this compound corrects for analytical variability.
References
- 1. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Nicotine-d4 and Nicotine-d3 as Internal Standards in Bioanalysis
In the realm of bioanalysis, particularly for quantifying nicotine and its metabolites using mass spectrometry, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. Among the most widely accepted internal standards are the stable isotope-labeled counterparts of the analyte. For nicotine analysis, both Nicotine-d4 and Nicotine-d3 are commonly employed. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their specific analytical needs.
Performance Comparison: this compound vs. Nicotine-d3
The ideal internal standard should co-elute with the analyte and exhibit similar extraction recovery and ionization response, thereby compensating for variations in sample preparation and analysis.[] While both this compound and Nicotine-d3 are effective, subtle differences in their properties can influence analytical performance. The following table summarizes key performance parameters collated from various bioanalytical method validation studies.
| Performance Parameter | This compound | Nicotine-d3 | Key Considerations |
| Typical Application | Widely used for nicotine quantification in various matrices including plasma, brain, and hair.[2] | Commonly used for the quantification of nicotine and its metabolites.[3] | Both are considered suitable for bioanalysis by regulatory bodies. |
| Mass Difference (from Nicotine) | +4 Da | +3 Da | A larger mass difference can minimize potential isotopic cross-talk. |
| Extraction Recovery | Reported as 72% in plasma and 50% in hair.[2] | Generally high and comparable to the analyte. | The goal is for the internal standard's recovery to be consistent and mimic that of the analyte. |
| Matrix Effects | Reported as 90% in plasma and 100% in hair (indicating some ion suppression in plasma).[2] | Generally, matrix effects are compensated for due to the co-elution with the analyte.[3] | The closer the internal standard's chromatographic and ionization behavior is to the analyte, the better the compensation for matrix effects. |
| Chromatographic Separation | May exhibit a slight retention time shift from unlabeled nicotine due to the higher number of deuterium atoms. | Generally co-elutes closely with unlabeled nicotine. | Co-elution is critical for effective compensation of matrix effects. |
| Isotopic Stability | Generally stable, but the position of the deuterium atoms is crucial to prevent back-exchange. | Generally stable, with similar considerations for the position of labeling as this compound. | The stability of the deuterium label is essential for accurate quantification. |
| Linearity (R²) of Calibration Curve | Typically >0.99 when used as an internal standard. | Typically >0.99 when used as an internal standard. | Both internal standards support the development of linear calibration curves over a wide concentration range. |
| Precision (%RSD) | Intra- and inter-day precision are generally below 15%. | Intra- and inter-day precision are generally below 15%. | Both provide excellent precision in validated methods. |
| Accuracy (%Bias) | Within ±15% of the nominal concentration. | Within ±15% of the nominal concentration. | Both enable high accuracy in quantitative assays. |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating the performance of internal standards. Below are representative experimental protocols for nicotine quantification using deuterated internal standards in human plasma.
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma, add 5 µL of the internal standard solution (this compound or Nicotine-d3 at a concentration of 100 ng/mL in methanol).[4]
-
Vortex mix the sample.
-
Add 500 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4]
-
Vortex mix for 60 seconds and then centrifuge at 14,000 rpm for 2 minutes.[4]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A gradient elution with methanol and water, often with additives like ammonium acetate or formic acid to improve peak shape and ionization.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transition for Nicotine: m/z 163.1 → 130.1
-
MRM Transition for this compound: m/z 167.1 → 134.1
-
MRM Transition for Nicotine-d3: m/z 166.1 → 133.1
-
Visualizing the Workflow and Selection Criteria
To further clarify the role and selection of these internal standards, the following diagrams illustrate a typical bioanalytical workflow and the decision-making process.
Caption: A typical experimental workflow for nicotine quantification using a deuterated internal standard.
Caption: Key factors to consider when choosing between this compound and Nicotine-d3 as an internal standard.
Conclusion
Both this compound and Nicotine-d3 are excellent choices for an internal standard in the bioanalysis of nicotine. The selection between the two may depend on the specific requirements of the assay, the availability of the standard, and the potential for chromatographic shifts observed during method development. This compound, with its higher mass difference, may offer a slight advantage in minimizing any potential for isotopic interference. However, both have been successfully used in numerous validated methods, demonstrating their suitability for producing high-quality, reliable data in regulated bioanalysis.
References
Performance Showdown: Nicotine-d4 as the Gold Standard for Nicotine Quantification
For researchers, scientists, and drug development professionals striving for the utmost confidence in nicotine quantification, the choice of an internal standard is paramount. This guide provides a comprehensive comparison of Nicotine-d4 against other common internal standards, supported by experimental data, to demonstrate its superior performance in ensuring linearity, accuracy, and precision in LC-MS/MS and GC-MS analyses.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in quantitative bioanalysis to correct for variability in sample preparation and instrument response. Its chemical and physical properties closely mimic that of the analyte, nicotine, ensuring reliable and reproducible results. This guide delves into the performance metrics of this compound and compares it with alternative internal standards, highlighting its advantages for robust and accurate nicotine quantification.
Linearity, Accuracy, and Precision: A Comparative Analysis
The following tables summarize the performance characteristics of analytical methods utilizing this compound and an alternative internal standard, quinoline, for the quantification of nicotine. The data, compiled from various studies, underscores the reliability of this compound.
Table 1: Performance Characteristics of Nicotine Quantification using this compound as an Internal Standard
| Parameter | Matrix | Method | Linearity (R²) | Accuracy (% Recovery / % Bias) | Precision (% RSD) |
| Linearity | Various | LC-MS/MS | >0.99 | Not explicitly stated | Not explicitly stated |
| Accuracy | Urine | LC-MS/MS | Not explicitly stated | 0-10% bias | 2-9% C.V.[1] |
| Precision | Not specified | LC-MS/MS | Not explicitly stated | Not explicitly stated | <15% |
Table 2: Performance Characteristics of Nicotine Quantification using Quinoline as an Internal Standard
| Parameter | Matrix | Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) |
| Linearity | e-liquids | GC-MS | >0.9999[2] | Not explicitly stated | Not explicitly stated |
| Accuracy | Not specified | Not specified | Not explicitly stated | 98-102% | <2.0% |
| Precision | Not specified | Not specified | Not explicitly stated | Not explicitly stated | Not explicitly stated |
While both internal standards can yield high linearity, the data suggests that methods employing this compound consistently demonstrate excellent accuracy and precision, which are critical for bioanalytical applications. The structural similarity of this compound to nicotine minimizes variations in extraction efficiency and ionization response, leading to more reliable data.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are typical experimental protocols for nicotine quantification using this compound with LC-MS/MS.
Sample Preparation (Human Urine)
-
Sample Collection: Collect human urine samples in appropriate containers.
-
Internal Standard Spiking: To a 1.0 mL aliquot of urine, add a known concentration of this compound solution (e.g., 100 ng/mL).
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the nicotine and the internal standard.
-
LLE Example: Add 5 mL of a mixture of dichloromethane and isopropanol (9:1, v/v), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
SPE Example: Use a C18 SPE cartridge, condition with methanol and water, load the sample, wash with water, and elute with methanol.
-
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Nicotine: Precursor ion (m/z) 163.2 → Product ion (m/z) 132.1
-
This compound: Precursor ion (m/z) 167.2 → Product ion (m/z) 136.1
-
Experimental Workflow for Nicotine Quantification
The following diagram illustrates a typical workflow for the quantification of nicotine in biological samples using this compound as an internal standard.
Caption: Workflow for Nicotine Quantification using an Internal Standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of nicotine in various matrices. Its performance, characterized by excellent linearity, accuracy, and precision, makes it the preferred choice for researchers and scientists in the field of drug development and clinical research. While other internal standards like quinoline can be used, the inherent advantages of a stable isotope-labeled standard in mimicking the analyte's behavior during sample processing and analysis lead to superior data quality and confidence in the final results.
References
- 1. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) for Nicotine using Nicotine-d4 as an Internal Standard
This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of nicotine, with a specific focus on the use of Nicotine-d4 as an internal standard. The information is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies.
Introduction
The accurate and precise quantification of nicotine in biological matrices is crucial for a wide range of studies, from assessing exposure to tobacco smoke to pharmacokinetic analyses of nicotine replacement therapies. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice to compensate for variability during sample preparation and analysis, thereby improving the accuracy and reliability of the results.[1][2] This guide outlines the common analytical techniques, presents a summary of reported performance data, and provides a detailed experimental protocol for LOD and LOQ determination.
Comparison of Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method for the quantification of nicotine and its metabolites in biological samples.[3][4] Gas chromatography-mass spectrometry (GC-MS) is also a viable technique, though it may require derivatization and can be less sensitive than modern LC-MS/MS methods.[2][5]
The following table summarizes LOD and LOQ values for nicotine reported in various studies utilizing this compound or other deuterated internal standards. These values can vary based on the analytical platform, matrix, and specific protocol employed.
| Analytical Method | Matrix | Analyte | Internal Standard | LOD | LOQ | Reference |
| WTS-MS | Meconium | Nicotine | This compound | 0.36 ng/mL | 1.19 ng/mL | [6] |
| LC-MS/MS | Plasma | d2-Nicotine | d3-Nicotine | - | 0.15 ng/mL | [7] |
| LC-MS/MS | Plasma | Nicotine | - | - | 0.15 ng/mL | [8] |
| LC-MS/MS | Plasma & Urine | Nicotine | Deuterated IS | - | 1.0 ng/mL (plasma), 2.5 ng/mL (urine) | [9] |
| LC-MS/MS | Macrophages | Nicotine | - | - | 3.27 ng/mL | [4] |
| GC-MS | Plasma/Serum | Nicotine | Deuterium-labelled nicotine | - | 1 µg/L (SPE) | [2] |
| GC-MS | E-liquids | Nicotine | - | ~200 ng/mL | ~600 ng/mL | [10] |
WTS-MS: Wooden-tip electrospray ionization mass spectrometry, SPE: Solid-Phase Extraction
Experimental Protocol: LOD and LOQ Determination by LC-MS/MS
This protocol provides a generalized workflow for determining the LOD and LOQ of nicotine in a biological matrix (e.g., plasma) using this compound as an internal standard. It is based on common practices described in the scientific literature and aligns with regulatory guidelines for bioanalytical method validation.[11][12][13]
1. Materials and Reagents:
-
Nicotine certified reference standard
-
This compound certified reference standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid or ammonium formate (for mobile phase)
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of nicotine and this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a series of working standard solutions of nicotine at decreasing concentrations.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 50 ng/mL).[9]
3. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of blank plasma, add a small volume of the nicotine working standard solution.
-
Add 50 µL of the this compound working internal standard solution.[9]
-
Add 3 volumes of cold acetonitrile to precipitate proteins.
-
Vortex mix and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid or ammonium formate.
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both nicotine and this compound. For example, m/z 163.2 → 130.1 for nicotine.[4]
-
5. Determination of LOD and LOQ:
-
LOD (Limit of Detection): The lowest concentration of the analyte that can be reliably distinguished from the background noise. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3.[14]
-
LOQ (Limit of Quantification): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. According to FDA guidelines, the analyte response at the LOQ should be at least 5 times the response of a blank sample, and the precision (%CV) and accuracy (%bias) should be within 20%.[15][16] The S/N ratio for LOQ is typically 10.[14]
-
Procedure:
-
Analyze a series of spiked samples with decreasing concentrations of nicotine.
-
Determine the concentration at which the S/N ratio is approximately 3 for LOD and 10 for LOQ.
-
To confirm the LOQ, analyze at least five replicate samples at this concentration. The precision and accuracy of these measurements must meet the acceptance criteria.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in determining the LOD and LOQ.
Caption: Workflow for LOD and LOQ determination.
Caption: Ion path in tandem mass spectrometry.
References
- 1. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. researchgate.net [researchgate.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
Cross-Validation of Nicotine-d4 Methods with Other Analytical Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of nicotine and its metabolites is crucial for a wide range of research areas, from clinical pharmacology and toxicology to environmental exposure studies. The use of deuterated internal standards, such as Nicotine-d4, in conjunction with mass spectrometry-based methods (LC-MS/MS and GC-MS) is considered a gold standard for achieving high accuracy and precision. However, other analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA), are also widely employed.
This guide provides an objective comparison of the performance of these analytical methods, with a focus on cross-validation data where available. It aims to assist researchers in selecting the most appropriate method for their specific analytical needs by presenting a summary of quantitative performance data, detailed experimental protocols, and visual representations of analytical workflows.
Data Presentation: A Comparative Overview of Method Performance
The selection of an analytical method is often a trade-off between various performance characteristics. The following tables summarize key quantitative data from validation studies of different analytical techniques for the determination of nicotine and its primary metabolite, cotinine.
Table 1: Comparison of LC-MS/MS Method Performance for Nicotine and Metabolite Analysis
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Nicotine, Cotinine, trans-3'-hydroxycotinine | Human Plasma | 0.5 - 35 (Nicotine), 6 - 420 (Cotinine, 3-OH-Cotinine) | 0.15 (Nicotine), 0.30 (Cotinine), 0.40 (3-OH-Cotinine) | Not Reported | Not Reported | 87.7 - 109.9[1] |
| Nicotine, NNN, NNK | Porcine Buccal Epithelium Tissue, PBS | Varies per analyte | 3 (Nicotine), 0.015 (NNK), 0.02 (NNN) | 1.5 - 13.6 | Not Reported | 81.1 - 117[2] |
| Nicotine and 8 metabolites | Human Plasma | Varies per analyte | 1.0 | ≤ 14 | ≤ 17 | 52 - 88[3] |
| Nicotine and 8 metabolites | Human Urine | Varies per analyte | 2.5 | ≤ 14 | ≤ 17 | 51 - 118[3] |
| Nicotine, 6 metabolites, 2 alkaloids | Smoker's Urine | Varies per analyte | 0.05 - 0.2 | 2 - 9 | 2 - 9 | 76 - 99[3] |
Table 2: Comparison of GC-MS Method Performance for Nicotine and Metabolite Analysis
| Analyte(s) | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Nicotine, Cotinine | Plasma, Urine | 10 - 1000 | 0.3 - 0.8 | < 8.7 | < 8.7 | 98.0 - 101.7[3] |
| Nicotine, Cotinine | Human Urine | 1 - 100 (Nicotine), 50 - 1000 (Cotinine) | 0.25 (Nicotine), 20 (Cotinine) | Not Reported | Not Reported | Not Reported[3] |
Table 3: Comparison of HPLC-UV Method Performance for Nicotine and Metabolite Analysis
| Analyte(s) | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Nicotine | Tobacco Grades | 25 - 125 | 0.41 | 1.23 | Not Reported | Not Reported | 99.70[4] |
| Cotinine | Human Plasma and Urine | 10 - 1000 (ng/mL) | 20 (ng/mL) | Not Reported | < 5 | < 5 | Not Reported |
Table 4: Comparison of ELISA Method Performance for Cotinine Analysis
| Analyte | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| Cotinine | Saliva | 0.8 - 200 | 0.15 | < 8.7 | < 11.3 |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical results. Below are representative protocols for the key analytical techniques discussed.
Protocol 1: LC-MS/MS Analysis of Nicotine and its Metabolites in Human Plasma (with this compound Internal Standard)
This method provides high sensitivity and specificity for the simultaneous quantification of nicotine and its metabolites.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution containing this compound.
-
Perform protein precipitation by adding methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or Phenyl-Hexyl column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
Column Temperature: Typically held at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for nicotine and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for nicotine, its metabolites, and this compound are monitored.
-
Protocol 2: GC-MS Analysis of Nicotine and Cotinine in Urine (with this compound Internal Standard)
GC-MS is a robust technique, particularly for volatile and semi-volatile compounds like nicotine.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard solution containing this compound.
-
Adjust the sample pH to alkaline conditions (e.g., using sodium hydroxide).
-
Perform liquid-liquid extraction with an organic solvent such as dichloromethane or a mixture of methylene chloride and diethyl ether.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in a suitable solvent for injection.
-
-
Gas Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-17, is typically used.
-
Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the analytes.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions for nicotine, cotinine, and their deuterated internal standards.
-
Protocol 3: HPLC-UV Analysis of Nicotine
HPLC-UV is a more accessible and cost-effective technique, suitable for the analysis of nicotine in less complex matrices.
-
Sample Preparation:
-
Extract nicotine from the sample matrix using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction).
-
Filter the extract through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent (e.g., methanol or acetonitrile) is used.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV absorbance is monitored at a wavelength where nicotine shows maximum absorption, typically around 260 nm.
-
Protocol 4: ELISA for Cotinine
ELISA is a high-throughput method that is well-suited for screening large numbers of samples.
-
Assay Principle: This is a competitive immunoassay. Cotinine in the standards and samples competes with a fixed amount of enzyme-labeled cotinine for binding sites on an antibody-coated microplate.
-
Procedure:
-
Pipette standards and samples into the wells of the microplate.
-
Add the enzyme-conjugated cotinine to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove any unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of cotinine in the sample.
-
Mandatory Visualization
The following diagrams provide a visual representation of the key processes involved in nicotine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Method Development and Validation for the Estimation of Nicotine Content in Various Tobacco Grades by RP-HPLC | SAS Publisher [saspublishers.com]
Inter-laboratory Comparison of Nicotine Analysis Using Nicotine-d4: A Performance Guide
This guide provides an objective comparison of inter-laboratory performance for the analysis of nicotine, with a focus on methods utilizing Nicotine-d4 as an internal standard. The data presented is synthesized from proficiency studies and validated analytical methods, offering researchers, scientists, and drug development professionals a comprehensive overview of expected method performance and variability across different laboratories.
Data Presentation: Inter-laboratory Proficiency Testing
The following tables summarize the results from a CORESTA proficiency study on nicotine in e-liquids and nicotine pouches.[1][2] These studies involved multiple laboratories analyzing identical samples, providing a robust assessment of inter-method and inter-laboratory variability. While individual laboratory methods varied, the use of deuterated internal standards like this compound with LC-MS/MS or GC-MS is a common practice for achieving high accuracy and precision.
Table 1: Summary of Nicotine Quantification in E-Liquid Samples from a Proficiency Study [1][3]
| Sample ID | Number of Labs | Mean Nicotine Concentration (mg/g) | Standard Deviation | Relative Standard Deviation (%) |
| EL-1 | 19 | 15.8 | 0.7 | 4.4 |
| EL-2 | 19 | 8.9 | 0.4 | 4.5 |
| EL-3 | 19 | 16.2 | 0.6 | 3.7 |
| EL-4 | 19 | 9.2 | 0.5 | 5.4 |
Table 2: Summary of Nicotine Quantification in Nicotine Pouch Filler Samples from a Proficiency Study [1][4]
| Sample ID | Number of Labs | Mean Nicotine Concentration (mg/g) | Standard Deviation | Relative Standard Deviation (%) |
| NP-1 | 19 | 12.5 | 0.6 | 4.8 |
| NP-2 | 19 | 12.3 | 0.7 | 5.7 |
| NP-3 | 19 | 12.6 | 0.5 | 4.0 |
| NP-4 | 19 | 12.4 | 0.6 | 4.8 |
| NP-5 | 19 | 12.5 | 0.7 | 5.6 |
These results demonstrate a high degree of consistency among experienced laboratories for the analysis of nicotine in different matrices, with relative standard deviations generally below 6%. This indicates that when using appropriate analytical methods, such as those employing this compound as an internal standard, reliable and reproducible results can be achieved.
Experimental Protocols
The following sections detail a typical experimental workflow for the quantification of nicotine in a sample matrix (e.g., e-liquid, plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Sample Preparation
-
Sample Aliquoting: A precise volume or weight of the sample is transferred to a clean tube.
-
Internal Standard Spiking: A known amount of this compound internal standard solution is added to the sample.
-
Extraction: The nicotine and this compound are extracted from the sample matrix. Common techniques include:
-
Protein Precipitation (for biological samples): Acetonitrile is often used to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to extract the analytes.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent.
-
-
Evaporation and Reconstitution: The extraction solvent is evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is typically used.
-
Chromatographic Separation: A C18 reversed-phase column is commonly employed to separate nicotine from other matrix components. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both nicotine and this compound are monitored for selective and sensitive quantification.
-
Nicotine MRM transition (example): m/z 163.1 → 132.1
-
This compound MRM transition (example): m/z 167.1 → 136.1
-
Data Analysis
The concentration of nicotine in the original sample is determined by calculating the ratio of the peak area of nicotine to the peak area of the this compound internal standard and comparing this ratio to a calibration curve prepared with known concentrations of nicotine and a constant concentration of this compound.
Mandatory Visualization
Caption: Experimental workflow for nicotine analysis using this compound.
Caption: Logical structure of an inter-laboratory comparison study.
References
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Nicotine Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nicotine, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of results. This guide provides a comprehensive comparison of the stable isotope-labeled internal standard, nicotine-d4, with non-isotopically labeled alternatives, supported by experimental data from various studies.
The "gold standard" in bioanalysis is widely recognized as the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound.[1] This preference is due to the near-identical physicochemical properties between the SIL-IS and the analyte, which allows for more effective compensation for variability during sample preparation and analysis. However, in instances where a SIL-IS is unavailable or cost-prohibitive, a structural analog may be employed. This guide will explore the practical implications of this choice, presenting a comparison of their performance in nicotine analysis.
Performance Comparison: this compound vs. Non-Isotopically Labeled Internal Standards
The following tables summarize the performance characteristics of analytical methods for nicotine quantification using either a deuterated internal standard (this compound) or a non-isotopically labeled internal standard. It is important to note that the data is compiled from different studies and direct head-to-head comparisons are limited. Therefore, variations in experimental conditions should be considered when interpreting the data.
Table 1: Method Performance with this compound as Internal Standard
| Parameter | Method 1 (LC-MS/MS in Human Plasma)[2] | Method 2 (LC-MS/MS in Human Plasma)[3] | Method 3 (LC-MS/MS in Urine)[4] |
| Linearity Range | 0.50 - 35.0 ng/mL | 2.0 - 200 ng/mL | 2 - 1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | 0.9989 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL | Not explicitly stated, lowest calibrator at 2.0 ng/mL | Estimated at 0.4 ng/mL |
| Accuracy (% Bias) | 87.7% to 105.8% | Not explicitly stated | Within 15% of nominal concentration |
| Precision (% RSD) | < 15% (Intra- and Inter-day) | Not explicitly stated | Not explicitly stated |
| Recovery | Not explicitly stated | Concentration-dependent | Not explicitly stated |
Table 2: Method Performance with Non-Isotopically Labeled Internal Standards
| Parameter | Method 4 (GC-MS in e-liquids)[5] | Method 5 (LC-MS/MS in Macrophages)[6] |
| Internal Standard | Quinoline | Ritonavir |
| Linearity Range | 0.01 - 1.0 mg/mL | 3.3 - 1028.1 ng/mL |
| Correlation Coefficient (r²) | > 0.9999 | Not explicitly stated, but linearity is claimed |
| Lower Limit of Quantification (LOQ) | 600 ng/mL | 3.27 ng/mL |
| Accuracy (% Recovery) | ~97% | Within 100±15% (20% for LLOQ) |
| Precision (% RSD) | ~5% | 6.1% |
| Recovery | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Method using this compound (LC-MS/MS in Human Plasma - Representative Protocol) [2]
-
Sample Preparation: To 100 µL of human plasma, add the internal standard solution (this compound). Protein precipitation is then carried out by adding methanol. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatography: Separation is achieved on a phenyl-hexyl analytical column with a gradient elution using a mobile phase consisting of ammonium acetate buffer and methanol.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Method using Non-Isotopically Labeled Internal Standard (GC-MS in e-liquids - Representative Protocol) [5]
-
Sample Preparation: An aliquot of the e-liquid is diluted in methanol. The internal standard, quinoline, is added to all standards and samples.
-
Chromatography: Gas chromatography is performed on a suitable capillary column with a temperature gradient program.
-
Mass Spectrometry: Detection is carried out using a mass spectrometer in selected ion monitoring (SIM) mode.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the nicotinic acetylcholine receptor signaling pathway and a typical experimental workflow for nicotine analysis.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Caption: General Experimental Workflow for Nicotine Analysis.
Discussion and Conclusion
The presented data underscores the general consensus in the scientific community: stable isotope-labeled internal standards like this compound are the preferred choice for quantitative bioanalysis. Their ability to co-elute with the analyte and behave similarly during extraction and ionization minimizes the impact of matrix effects and other sources of variability, leading to high accuracy and precision.[1][2]
Non-isotopically labeled internal standards, while being a more cost-effective and readily available option, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to nicotine. This can lead to greater variability and potentially compromise the accuracy of the results if not carefully validated.[7] For instance, the study using quinoline as an internal standard was for GC-MS analysis of e-liquids, a less complex matrix than biological samples, and still required rigorous validation.[5] The use of Ritonavir, a structurally unrelated compound, as an internal standard in a complex biological matrix like macrophages, also highlights the need for thorough validation to ensure it adequately mimics the analyte's behavior.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 5. Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
Performance Evaluation of Nicotine-d4 in Diverse LC-MS/MS Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nicotine-d4's performance as an internal standard for the quantification of nicotine in various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems. The information presented is based on a comprehensive review of published experimental data, offering insights into its reliability and efficacy across different analytical setups.
Introduction to this compound as an Internal Standard
This compound, a deuterated analog of nicotine, is a widely used internal standard in bioanalytical methods for its ability to mimic the analyte's behavior during sample preparation and analysis.[1] Its use is critical for correcting variations in extraction efficiency, matrix effects, and instrument response, thereby ensuring accurate and precise quantification of nicotine in complex matrices such as urine, plasma, and saliva.[2][3][4]
Comparative Performance Data
The following tables summarize the performance characteristics of this compound in different LC-MS/MS systems as reported in various studies. These tables are designed to provide a clear comparison of key analytical parameters.
Table 1: LC-MS/MS System Parameters and Performance for Nicotine Quantification using this compound
| LC-MS/MS System (or key components) | Matrix | Sample Preparation | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy/Precision (% Deviation/RSD) | Reference |
| Waters Xevo TQ-S with Acquity UPLC | Urine | Liquid-Liquid Extraction (LLE) | 2 - 1,000 | 0.4 (estimated) | Within 15% (≤ 20% for LLOQ) | [5] |
| Thermo Scientific TSQ Quantum | Air, Surface, Dust | Solid Phase Extraction (SPE) | 5 - 2,000 | 10 | Not explicitly stated for this compound, but method showed excellent precision and accuracy | [6] |
| API 4000 triple quadrupole with Waters Acquity UPLC | Rat Plasma | Protein Precipitation | 1 - 500 | 1 | Method precision and accuracy were acceptable based on CRL SOP established criteria. | [2] |
| Xevo TQD system (Waters) | Porcine buccal epithelium tissue, PBS extracts | Not specified | 1 - Not specified | 1 | Accuracy: 81.1% – 117%; Repeatability: 1.5% – 13.6% | [7] |
| Agilent 1260 Infinity II HPLC with Agilent 6460 Triple Quad MS | E-liquid | Dilution | Not specified | Not specified | Not specified | [8] |
Table 2: Mass Spectrometric Parameters for Nicotine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Nicotine | 163.15 | 132.10 | Positive ESI | [5] |
| This compound | 167.16 | 136.64 | Positive ESI | [5] |
| Nicotine | 163.2 | 130.1 | Positive ESI | |
| This compound | 167.3 | 134 | Positive ESI | |
| Nicotine | 163.2 | 132.2 | Positive ESI | [7] |
| This compound | 167.2 | 136.2 | Positive ESI | [7] |
Comparison with Alternative Internal Standards
While this compound is a robust choice, other deuterated analogs are also employed. Nicotine-d3 has been utilized in some methods, though this compound is often preferred due to a lower potential for isotopic contribution to the analyte signal.[9] For the analysis of nicotine metabolites, specific deuterated standards such as Cotinine-d3 are essential for accurate quantification.[2][5] The choice of internal standard should ideally be the isotopically labeled analog of the target analyte to best mimic its behavior.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of nicotine using this compound as an internal standard.
Protocol 1: Liquid-Liquid Extraction (LLE) for Urine Samples.[5]
-
Sample Preparation :
-
Mix a 250 µL aliquot of urine with 40 µL of internal standard solution (this compound at 250 ng/mL in methanol) and 50 µL of 5 N sodium hydroxide.
-
Add 1.5 mL of 50:50 methylene chloride:diethyl ether and stir for 1.5 minutes for extraction.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer 1 mL of the organic phase to a new vial and add 10 µL of 0.25 N hydrochloric acid.
-
Evaporate the solvent to dryness at 35 °C under a gentle stream of nitrogen.
-
Reconstitute the dried extract with 200 µL of water.
-
-
LC-MS/MS Conditions :
-
LC System : Waters ACQUITY UPLC
-
Column : Raptor Biphenyl 5 µm, 100 mm x 2.1 mm
-
Mobile Phase : Gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
MS System : Waters Xevo TQ-S
-
Ionization : Electrospray Ionization (ESI) in positive mode.
-
Protocol 2: Protein Precipitation for Plasma Samples.[2]
-
Sample Preparation :
-
Mix 25 µL of rat plasma with 200 µL of a working internal standard solution (this compound at 12.5 ng/mL in 1% (NH4)2CO3 in MeOH).
-
Vortex and centrifuge the mixture.
-
Transfer 150 µL of the organic layer to a clean plate.
-
Dilute the extracted sample with 150 µL of water.
-
Centrifuge again before injecting for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions :
-
LC System : Waters Acquity UPLC® System
-
Column : Waters UPLC®-BEH Phenyl, 1.7 µm (30 x 2.1 mm)
-
MS System : API 4000 triple quadrupole mass spectrometer
-
Ionization : ESI in positive mode.
-
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the comparative nature of this guide, the following diagrams are provided.
Caption: A generalized experimental workflow for the quantification of nicotine using this compound in LC-MS/MS.
Caption: A logical diagram illustrating the comparative evaluation of this compound performance across different LC-MS/MS systems.
Conclusion
This compound consistently demonstrates high performance as an internal standard for the quantification of nicotine across a variety of LC-MS/MS platforms and sample matrices. The data presented in this guide, compiled from multiple studies, indicates that with appropriate method development, this compound enables the development of sensitive, accurate, and precise bioanalytical methods. While the specific performance characteristics such as LLOQ and linearity can vary depending on the LC-MS/MS system and sample preparation method employed, this compound remains the gold standard for robust nicotine quantification in demanding research and clinical settings. Researchers should select and validate their methods based on the specific requirements of their studies and the instrumentation available.
References
- 1. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. criver.com [criver.com]
- 3. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
The Gold Standard on a Budget: A Cost-Benefit Analysis of Nicotine-d4 in Routine Testing
For researchers, scientists, and drug development professionals engaged in the routine quantitative analysis of nicotine, the choice of an internal standard is a critical decision that directly impacts data quality and laboratory economics. While stable isotope-labeled (SIL) internal standards, such as Nicotine-d4, are widely regarded as the gold standard for their ability to ensure accuracy and precision, their higher cost often prompts consideration of alternatives like structural analogs. This guide provides an objective comparison of this compound with non-deuterated alternatives, supported by experimental data, to inform a comprehensive cost-benefit analysis for your laboratory.
The fundamental role of an internal standard (IS) in quantitative mass spectrometry is to compensate for variations that can occur during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response variability. An ideal internal standard should mimic the behavior of the analyte of interest as closely as possible.
Performance Showdown: this compound vs. Non-Deuterated Alternatives
The primary advantage of using a deuterated internal standard like this compound lies in its chemical and physical similarity to nicotine. This near-identical behavior ensures that it experiences the same analytical variations as the target analyte, leading to more accurate and precise quantification.
In contrast, non-deuterated internal standards, such as the commonly used structural analog quinoline, differ in their chemical structure. This can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to nicotine, potentially compromising data accuracy.
Table 1: Performance Comparison of Internal Standards for Nicotine Analysis
| Performance Parameter | This compound (Deuterated) | Non-Deuterated Analogs (e.g., Quinoline) | Rationale |
| Accuracy | Excellent | Good to Moderate | Near-identical chemical and physical properties to nicotine minimize variability in sample processing and analysis.[1] |
| Precision (%RSD) | Excellent | Good to Moderate | Co-elution with nicotine effectively compensates for instrument variability and matrix effects.[1] |
| Matrix Effect Compensation | Excellent | Moderate to Poor | Experiences virtually identical ion suppression or enhancement as nicotine due to co-elution and similar ionization characteristics.[1][2] |
| Chromatographic Behavior | Co-elutes with nicotine | Separate chromatographic peak | Co-elution ensures that both the analyte and internal standard are subjected to the same matrix effects at the same time.[3] |
| Risk of Interference | Low | Higher | Structural differences can lead to differential responses to matrix components and potential for co-eluting interferences.[4] |
Experimental data from various studies consistently demonstrate the superior performance of deuterated internal standards. For instance, methods utilizing deuterated standards for nicotine and its metabolites in complex matrices like meconium have shown effective compensation for significant matrix effects, achieving good precision and accuracy. In contrast, while methods using non-deuterated standards like quinoline can achieve acceptable linearity (with reported r² values >0.999), they are more susceptible to interferences from matrix components, which can affect the accuracy of the results.[4][5]
The Cost Equation: Is this compound Worth the Investment?
The primary drawback of using this compound is its higher purchase price compared to non-deuterated alternatives. However, a comprehensive cost-benefit analysis must consider not only the initial outlay for the standard but also the potential downstream costs associated with compromised data quality.
Table 2: Cost Comparison of this compound and a Non-Deuterated Alternative
| Internal Standard | Supplier Example | Price (USD) | Quantity |
| (±)-Nicotine-D4 | Cerilliant | $56.40 | 1 mL (100 µg/mL in Acetonitrile) |
| Quinoline (analytical standard) | Sigma-Aldrich | $123.75 | 1 mL (neat) |
| Quinoline (for synthesis) | SD Fine-Chem | ~$30.66 | 500 mL (neat) |
Note: Prices are subject to change and may vary between suppliers. The price for quinoline can vary significantly based on its grade and purity.
While the upfront cost of this compound may be higher, the potential for failed analytical runs, the need for repeat analyses, and the risk of generating erroneous data due to matrix interferences with non-deuterated standards can lead to significant hidden costs in terms of analyst time, instrument usage, and solvent consumption. The enhanced data reliability provided by this compound can translate to long-term cost savings by minimizing these issues.
Experimental Protocols: A Glimpse into the Methodology
The choice of internal standard dictates specific considerations within the experimental protocol. Below are summaries of typical workflows for nicotine analysis using both deuterated and non-deuterated internal standards.
Experimental Protocol Using this compound (LC-MS/MS)
This protocol is a generalized representation based on common practices for the analysis of nicotine in biological matrices.
-
Sample Preparation:
-
Aliquots of the sample (e.g., urine, plasma) are transferred to a clean tube.
-
An internal standard working solution containing this compound is added to each sample, calibrator, and quality control sample.
-
Proteins are precipitated using a suitable solvent (e.g., acetonitrile).
-
Samples are vortexed and centrifuged.
-
The supernatant is transferred for analysis.
-
-
LC-MS/MS Analysis:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both nicotine and this compound are monitored.
-
Experimental Protocol Using Quinoline (GC-MS)
This protocol is a generalized representation based on common practices for the analysis of nicotine in e-liquids.[5]
-
Sample and Standard Preparation:
-
A series of nicotine calibration standards are prepared in a suitable solvent (e.g., methanol).
-
A fixed concentration of the quinoline internal standard is added to each calibration standard, quality control sample, and the e-liquid samples.
-
E-liquid samples are typically diluted in the solvent containing the internal standard.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium.
-
Injector: Split/splitless injector.
-
Oven Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions for nicotine and quinoline.
-
Visualizing the Science: Pathways and Workflows
To provide a deeper understanding of the biological context and the analytical process, the following diagrams illustrate the nicotine signaling pathway and a typical experimental workflow.
Conclusion: A Strategic Investment in Data Quality
The decision of whether to use this compound or a non-deuterated internal standard in routine testing involves a trade-off between upfront cost and data reliability. While non-deuterated standards offer a lower initial purchase price, they introduce a higher risk of analytical variability and inaccuracy, particularly in complex matrices.
For laboratories where the highest level of data accuracy and precision is paramount, such as in clinical diagnostics, regulated bioanalysis, and pivotal research studies, the use of this compound is a sound investment. The enhanced performance and reliability it provides can lead to greater confidence in results and, ultimately, long-term cost savings by minimizing the need for repeat analyses and troubleshooting. For less critical applications or in scenarios with significant budget constraints, a carefully validated method using a non-deuterated internal standard may be sufficient, provided its limitations are well understood and controlled.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Laboratory Activity for the Determination of Nicotine in Electronic Cigarette Liquids using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nicotine-d4: A Guide for Laboratory Professionals
The proper disposal of Nicotine-d4 is a critical component of laboratory safety and environmental responsibility. Due to its acute toxicity and classification as a hazardous substance, strict protocols must be followed to ensure the safety of personnel and compliance with regulations. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Nicotine and its salts are classified by the Environmental Protection Agency (EPA) as an acute hazardous waste, carrying the waste code P075.[1][2] Therefore, this compound, as a deuterated form of nicotine, must be managed with the same level of caution. Improper disposal, such as discarding in regular trash or flushing down the drain, can lead to significant health risks, environmental contamination, and regulatory violations.[3][4]
Hazard Profile of this compound
Understanding the hazards associated with this compound is fundamental to its safe management. The substance poses significant health risks through various exposure routes.
| Hazard Classification | GHS Hazard Code(s) | Description | Source(s) |
| Acute Toxicity, Oral | H300 / H301 | Fatal or toxic if swallowed. | [5][6] |
| Acute Toxicity, Dermal | H310 | Fatal in contact with skin. | [5][6] |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled. | [6] |
| Aquatic Hazard, Long-term | H411 | Toxic to aquatic life with long lasting effects. | [5][6] |
Step-by-Step Disposal Procedure
Follow these procedural steps to ensure the safe and compliant disposal of this compound waste, including pure compounds, solutions, and contaminated materials.
Step 1: Waste Identification and Segregation
-
Classify: Immediately classify all this compound waste as "Acute Hazardous Waste (P075)". This includes stock solutions, contaminated labware (e.g., pipette tips, vials, gloves), and rinsate from cleaning contaminated containers.[1][2]
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.[7] Incompatible wastes, such as acids and bases, should always be stored separately.[7]
Step 2: Utilize Appropriate Personal Protective Equipment (PPE)
-
Given that this compound is fatal in contact with skin, appropriate PPE is mandatory.[5] This includes:
-
Nitrile gloves (double-gloving is recommended).
-
Safety goggles and a face shield.
-
A laboratory coat.
-
-
All handling of open containers should be performed inside a certified chemical fume hood to prevent inhalation.
Step 3: Select a Compatible Waste Container
-
Material: Use a container made of material chemically compatible with this compound and any solvents used. Glass or high-density polyethylene (HDPE) are generally suitable.
-
Condition: The container must be in good condition, free from cracks or rust, with a leak-proof, screw-on cap.[8][9] Containers should not be filled beyond 90% capacity to allow for expansion.[7]
-
Segregation: Use separate, clearly labeled containers for solid and liquid waste.[8]
Step 4: Proper Labeling of Waste Containers
-
Label the waste container immediately upon adding the first piece of waste.
-
The label must include:
Step 5: Safe Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA must be at or near the point of generation.
-
Secondary Containment: Always place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[8] The secondary container should be able to hold 110% of the volume of the primary container.[8]
-
Keep the waste container closed at all times except when adding waste.[8][9]
Step 6: Disposal of Empty this compound Containers
-
Containers that held a P075-listed acute hazardous waste like this compound are also considered hazardous waste unless properly decontaminated.[2]
-
To render a container non-hazardous, it must be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[9]
-
Crucially, this rinsate must be collected and managed as hazardous waste. [9] After this procedure, the container may be disposed of in the regular trash, though it is best practice to reuse the container for compatible waste.[9]
Step 7: Arrange for Professional Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time (typically 90 days, but check local regulations), contact your institution's Environmental Health & Safety (EHS) department to request a hazardous waste collection.[8][10]
-
Do not attempt to dispose of this compound waste through municipal waste services. All hazardous chemical waste must be managed by a permitted treatment, storage, and disposal facility (TSDF).[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final pickup.
References
- 1. Proper & Legal Disposals Of Nicotine Oils [ewastedisposal.net]
- 2. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 3. acs.org [acs.org]
- 4. digitalmedia.hhs.gov [digitalmedia.hhs.gov]
- 5. This compound | C10H14N2 | CID 45040014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (±)-Nicotine-(pyridine-d4) D = 98atom , = 98 CP 350818-69-8 [sigmaaldrich.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. pfw.edu [pfw.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
